3,7-dichlorobenzo[e][1,2,4]triazine
Description
Properties
CAS No. |
62843-63-4 |
|---|---|
Molecular Formula |
C7H3Cl2N3 |
Molecular Weight |
200.02 g/mol |
IUPAC Name |
3,7-dichloro-1,2,4-benzotriazine |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H |
InChI Key |
LHDZLYASAVFIJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=NC(=N2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 3,7-dichlorobenzo[e][1,2,4]triazine
An In-depth Technical Guide to the Physicochemical Characterization of 3,7-dichlorobenzo[e][1][2][3]triazine
Executive Summary
3,7-dichlorobenzo[e][1][2][3]triazine is a heterocyclic compound of interest within discovery chemistry, yet publicly available empirical data on its physicochemical properties is scarce. This guide circumvents the data gap by providing a dual-pronged approach for its characterization. Firstly, it presents a computationally predicted profile of the molecule's core properties, offering a robust starting point for experimental design. Secondly, it furnishes detailed, field-proven experimental protocols for the empirical determination of these critical parameters, including solubility, lipophilicity (logP), and ionization constant (pKa). By explaining the causality behind methodological choices and grounding protocols in authoritative standards, this document serves as a practical and scientifically rigorous handbook for researchers aiming to fully characterize 3,7-dichlorobenzo[e][1][2][3]triazine and integrate it into drug development workflows.
Molecular Identity and Structural Framework
The foundational step in characterizing any novel compound is the unambiguous confirmation of its structure and fundamental molecular properties. The subject of this guide is 3,7-dichlorobenzo[e][1][2][3]triazine, a fused heterocyclic system.
-
IUPAC Name: 3,7-dichloro-1,2,4-benzotriazine
-
Molecular Formula: C₇H₃Cl₂N₃
-
Monoisotopic Mass: 214.9731 Da
-
Calculated Molecular Weight: 216.03 g/mol
The structure, featuring a benzene ring fused to a dichlorinated triazine ring, dictates its potential for π-stacking interactions and hydrogen bond acceptance at the nitrogen atoms, which in turn governs its solubility and binding characteristics.
Caption: Chemical structure of 3,7-dichlorobenzo[e][1][2][3]triazine.
Predicted Physicochemical Profile
In the absence of empirical data, in silico modeling provides valuable, directionally correct estimates for a compound's properties. These predictions are derived from algorithms that analyze the molecule's structure, including its constituent atoms and their arrangement. The following table summarizes the key predicted physicochemical parameters for 3,7-dichlorobenzo[e][1][2][3]triazine.
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol/Water) | ~3.5 - 4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility and higher metabolic clearance. |
| Aqueous Solubility | Low | Consistent with high logP; may pose challenges for formulation and oral bioavailability. |
| pKa (most basic) | ~0.5 - 1.5 | The triazine nitrogens are predicted to be very weakly basic, meaning the compound will be predominantly neutral at physiological pH. |
| Polar Surface Area | ~38.7 Ų | A low polar surface area is consistent with good passive diffusion across biological membranes. |
Disclaimer: These values are computational estimates. Empirical validation is essential and the primary focus of the subsequent sections.
Experimental Determination of Core Physicochemical Properties
The following sections provide standardized, self-validating protocols for determining the essential physicochemical properties of 3,7-dichlorobenzo[e][1][2][3]triazine.
Lipophilicity Assessment: Partition Coefficient (logP)
Causality: The n-octanol/water partition coefficient (logP) is a critical measure of a drug's lipophilicity. It governs the compound's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution. The classic "shake-flask" method remains the gold standard for its direct and unambiguous measurement.[4]
Caption: Workflow for Shake-Flask LogP Determination.
Experimental Protocol: Shake-Flask Method
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Mix equal volumes of this buffer and n-octanol in a large vessel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[5]
-
Sample Preparation: Accurately weigh a small amount of 3,7-dichlorobenzo[e][1][2][3]triazine and dissolve it in a known volume of the pre-saturated n-octanol. The initial concentration should be chosen to ensure it can be accurately quantified in both phases post-partitioning.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the compound-containing octanol phase with a precise volume of the pre-saturated aqueous buffer.
-
Equilibration: Shake the vessel for a sufficient duration (a minimum of several hours, up to 24) to allow the compound to reach equilibrium between the two phases.[5] Maintain a constant temperature throughout.
-
Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample a known aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A system with a high dynamic range detector is advantageous for accurately measuring potentially disparate concentrations.[5]
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Solubility Profile Determination
Causality: Aqueous solubility is a prerequisite for absorption and distribution. Poor solubility is a leading cause of failure in drug development. Determining solubility at various pH values is crucial, especially for ionizable compounds. The saturation shake-flask method is a robust technique for measuring equilibrium solubility.[6]
Experimental Protocol: Saturation Shake-Flask Method
-
System Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Saturation: Add an excess amount of solid 3,7-dichlorobenzo[e][1][2][3]triazine to a vial containing a known volume of each buffer. The excess solid is critical to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the experiment.
-
Sample Preparation: After equilibration, allow the solid to settle. To separate the saturated solution from the excess solid, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed and carefully draw off the supernatant. This step is critical to avoid inflating the solubility measurement with suspended solid particles.
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Reporting: Express solubility in units such as mg/mL or µM. The United States Pharmacopeia (USP) provides descriptive terms for solubility ranges (e.g., "sparingly soluble," "practically insoluble").[7][8][9][10]
Ionization Constant (pKa) Determination
Causality: The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[2] This parameter is paramount as it dictates the compound's charge state, which in turn affects its solubility, permeability, and interaction with biological targets. Given the predicted low basicity of the triazine nitrogens, UV-Vis spectrophotometry is a highly suitable method due to its sensitivity, which is crucial for compounds with low solubility or pKa values outside the typical range of potentiometric titration.[1]
Sources
- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. agilent.com [agilent.com]
- 6. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 10. uspbpep.com [uspbpep.com]
history and development of benzotriazine derivatives in pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzotriazine scaffold, a compelling heterocyclic system, has carved a significant niche in the landscape of medicinal chemistry. This guide provides a comprehensive exploration of the history, synthesis, and ever-expanding pharmacological applications of benzotriazine derivatives. From their early beginnings to their current status as privileged structures in drug discovery, we delve into the key milestones that have shaped their development. This document elucidates the core synthetic strategies employed to access diverse benzotriazine libraries and examines their multifaceted roles in targeting a spectrum of diseases, including cancer, viral infections, and central nervous system disorders. Through a detailed analysis of structure-activity relationships and mechanistic insights, this guide aims to equip researchers with the foundational knowledge and practical understanding necessary to navigate and innovate within this dynamic field.
Introduction: The Architectural Allure of Benzotriazines
Benzotriazines are bicyclic heterocyclic compounds resulting from the fusion of a benzene ring with a triazine ring. Two primary isomeric forms exist: the 1,2,3-benzotriazines and the more extensively studied 1,2,4-benzotriazines.[1] This fundamental structure offers a unique combination of features that make it particularly attractive for medicinal chemistry. The presence of multiple nitrogen atoms provides opportunities for hydrogen bonding and metal coordination, while the fused aromatic system allows for π-π stacking interactions with biological targets.[2] This inherent versatility has fueled the exploration of benzotriazine derivatives across a wide array of therapeutic areas.[3]
A Historical Perspective: From Dyestuffs to Drug Candidates
The journey of benzotriazines began in the late 19th century, with their initial synthesis rooted in the burgeoning field of synthetic dyes.[4] For many decades, their potential beyond color chemistry remained largely untapped. It was not until the mid-20th century that the pharmacological potential of these compounds began to be recognized. Early investigations revealed modest biological activities, but these initial findings laid the groundwork for future exploration. A significant turning point came with the discovery of the potent antitumor activity of certain benzotriazine derivatives, sparking a surge of interest in their medicinal applications.[5] This marked the beginning of a new era for benzotriazines, transforming them from chemical curiosities into promising scaffolds for drug discovery.
Synthetic Strategies: Building the Benzotriazine Core
The therapeutic potential of benzotriazine derivatives is intrinsically linked to the synthetic methodologies available for their construction and diversification. A variety of synthetic routes have been developed to access the 1,2,3- and 1,2,4-benzotriazine cores, each with its own advantages and limitations.
Synthesis of 1,2,3-Benzotriazines
A novel and efficient method for synthesizing 4-alkoxy- and 4-aryloxybenzo[d][6][7][8]triazines involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes.[6][9] This approach offers a milder alternative to traditional harsh acidic conditions and avoids the use of toxic reagents.[9]
Experimental Protocol: Synthesis of 4-Phenoxy-1,2,3-benzotriazine [6]
-
Preparation of the Isocyanide Precursor: Synthesize 1-azido-2-[isocyano(p-tosyl)methyl]benzene from the corresponding starting materials as described in the literature.
-
Cyclization Reaction:
-
To a solution of the isocyanide precursor (1 equivalent) in anhydrous THF (0.04 M) at 0 °C, add a solution of sodium phenoxide (1.1 equivalents) in THF.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-phenoxy-1,2,3-benzotriazine.
-
Synthesis of 1,2,4-Benzotriazines
The synthesis of 1,2,4-benzotriazines has a longer history, with the first reported synthesis by Bischler in 1889.[1][4] Modern methods often involve the condensation of o-phenylenediamines with various reagents. A common strategy for producing 3-substituted 5,8-dichloro-1,2,4-benzotriazines involves the treatment of cyclohexane-1,2-dione with amidrazones, followed by chlorination and dehydrochlorination.[1]
Caption: Synthetic pathway to 3-substituted 5,8-dichloro-1,2,4-benzotriazines.
Pharmacological Landscape: A Spectrum of Activities
The structural versatility of benzotriazines has translated into a broad range of pharmacological activities, making them valuable scaffolds in the quest for novel therapeutics.
Anticancer Activity
Benzotriazine derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating significant efficacy against various cancer cell lines.[10][11]
A key mechanism of action for many anticancer benzotriazines is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer cell proliferation and survival.[10]
-
Src Kinase: Benzotriazine-based compounds have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase that is often overactive in various cancers.[12][13][14] Inhibition of Src can disrupt multiple oncogenic signaling pathways, including those mediated by EGFR, HER2, PDGFR, FGFR, and VEGFR.[13][14]
-
Abl Kinase: Certain benzotriazine derivatives have been designed as potent inhibitors of both Abl and the drug-resistant Abl-T315I mutant, which is a significant challenge in the treatment of chronic myeloid leukemia.[15] These inhibitors were designed to target an acidic residue on the αC-helix that is only accessible in the active conformation of the kinase.[15]
-
NIMA-related Kinases (NEKs): Novel benzotriazole derivatives have been investigated as potential inhibitors of NEK proteins, which are involved in cell cycle regulation.[16] Inhibition of NEKs can lead to abnormal mitosis and apoptosis in cancer cells.[16]
Caption: Mechanism of action of benzotriazine kinase inhibitors in cancer.
SR 4233 (3-amino-1,2,4-benzotriazine 1,4-dioxide), also known as tirapazamine, is a bioreductive agent that exhibits selective toxicity towards hypoxic cancer cells.[7] Under hypoxic conditions, tirapazamine is reduced to a radical species that induces DNA damage and cell death.[17] Structure-activity relationship (SAR) studies have shown that the hypoxic cytotoxicity of benzotriazine di-N-oxides is positively correlated with their electron affinity.[7][17]
| Compound | Substituent | Hypoxic Cytotoxicity (Relative) | Aerobic Toxicity (Relative) |
| SR 4233 | 3-amino | High | Low |
| SR 4482 | Unsubstituted | Higher than SR 4233 | Lower than SR 4233 |
| Data compiled from multiple sources to illustrate relative activities.[7] |
Antiviral Activity
Benzotriazine and the closely related benzotriazole derivatives have demonstrated promising antiviral activity against a range of viruses.[18][19][20]
-
HIV Latency Reversal: Certain benzotriazine analogues have been identified as latency-reversing agents (LRAs) for HIV.[8] They function by inhibiting the SUMOylation of STAT5, which promotes STAT5 binding to the HIV long terminal repeat and increases its transcriptional activity.[8] This "shock and kill" strategy aims to reactivate latent HIV, making the infected cells susceptible to elimination by the immune system or antiretroviral therapy.[8]
-
Enteroviruses: Several benzotriazole derivatives have shown selective antiviral activity against enteroviruses, such as Coxsackievirus B5.[18][21]
Antibacterial and Antifungal Activity
The benzotriazole scaffold has been a fruitful source of new antimicrobial agents.[22][23][24] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[10][25] The mechanism of action is often attributed to the disruption of bacterial cell membranes.[10][25] Additionally, significant antifungal activity against pathogens like Candida albicans and Aspergillus niger has been reported.[24][26]
Central Nervous System (CNS) Activity
Benzotriazine derivatives have also been explored for their potential to modulate CNS activity.[27][28][29] Various analogues have been synthesized and screened for activities such as anticonvulsant, anti-inflammatory, and analgesic effects.[29][30] Some compounds have shown promising depressant activity in behavioral studies.[28] The mechanism of action for their anticonvulsant effects may involve the modulation of voltage-gated ion channels.[31]
Structure-Activity Relationships (SAR): Decoding the Pharmacophore
Understanding the relationship between the chemical structure of benzotriazine derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates.
-
Substitution Patterns: The position and nature of substituents on the benzotriazine ring system have a profound impact on pharmacological activity. For instance, in the case of 1,2,4-benzotriazine 1,4-dioxides, electron-withdrawing substituents tend to increase both aerobic and hypoxic cytotoxicity.[17]
-
Physicochemical Properties: Properties such as electron affinity, as measured by the polarographic half-wave reduction potential (E1/2), have been shown to correlate with the biological activity of certain benzotriazine series.[7]
Future Perspectives: The Road Ahead
The field of benzotriazine research continues to evolve, with several exciting avenues for future exploration. The development of novel synthetic methodologies will undoubtedly lead to the creation of more diverse and complex benzotriazine libraries. Further elucidation of the mechanisms of action of these compounds will enable more targeted drug design. The application of computational modeling and artificial intelligence will likely accelerate the discovery of new benzotriazine-based therapeutics. As our understanding of the intricate biology of diseases deepens, the versatile benzotriazine scaffold is poised to play an increasingly important role in the development of next-generation medicines.
References
-
Aceña, J. L., Sucunza, D., Maqueda-Zelaya, F., Merino, E., & Vaquero, J. J. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(19), 14131–14139. [Link]
-
Zeman, E. M., Brown, J. M., Lemmon, M. J., Hirst, V. K., & Lee, W. W. (1989). Structure-activity relationships for benzotriazine di-N-oxides. International Journal of Radiation Oncology, Biology, Physics, 16(4), 977–981. [Link]
-
BOSQUE, A., et al. (2020). Structure-Activity Relationship Analysis of Benzotriazine Analogues as HIV-1 Latency-Reversing Agents. Journal of Virology, 94(16). [Link]
-
Organic Chemistry Portal. (n.d.). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. [Link]
-
Hay, M. P., et al. (2003). Structure–Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Analogues of Tirapazamine. Journal of Medicinal Chemistry, 46(1), 169-182. [Link]
-
Ziarani, G. M., Gholamzadeh, P., Badiei, A., & Lashgari, N. (2018). Chemistry and Biological Activity of[6][7][8]-Benzotriazine Derivatives. Current Organic Chemistry, 22(23), 2296-2315. [Link]
-
Weisberg, E., et al. (2007). The design and preliminary structure-activity relationship studies of benzotriazines as potent inhibitors of Abl and Abl-T315I enzymes. Bioorganic & Medicinal Chemistry Letters, 17(21), 5812-5818. [Link]
-
Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. [Link]
-
Rozhkov, E., et al. (2006). Discovery and preliminary structure-activity relationship studies of novel benzotriazine based compounds as Src inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5565-5569. [Link]
-
ResearchGate. (2019). The synthesis of 1,2,4-benzotriazines. [Link]
-
Sanna, G., et al. (2020). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 25(24), 5993. [Link]
- Google Patents. (n.d.). Benzotriazine inhibitors of kinases.
-
IJCRT. (n.d.). A MINI-REVIEW ON THE ANTIMICROBIAL ACTIVITY AND ANTIVIRAL ACTIVITIES OF BENZOTRIAZOLE DERIVATIVES. [Link]
-
Preprints.org. (2024). Design and Synthesis of Benzotriazole Derivatives for Anti-convulsant Activity. [Link]
-
Srikanth, L., et al. (2019). Synthesis and characterization of new benzotriazole derivatives for possible CNS activity. International Journal of Pharmacy and Pharmaceutical Sciences, 11(10), 45-51. [Link]
-
SlideShare. (2017). Synthesis and characterization of new benzotriazole derivatives for possible CNS activity. [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules, 25(6), 1398. [Link]
-
Shafi'I, A. M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]
-
Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. [Link]
-
Chemi, G., et al. (2024). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules, 29(1), 83. [Link]
-
Khan, I., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. ChemistrySelect, 9(24), e202400989. [Link]
-
Sanna, G., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14, 53-61. [Link]
-
Khan, I., et al. (2023). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. RSC Advances, 13(31), 21633-21652. [Link]
-
European Patent Office. (n.d.). Benzotriazine inhibitors of kinases. [Link]
-
Chen, C. H., et al. (2008). Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. Archiv der Pharmazie, 341(6), 372-378. [Link]
-
Ukaaz Publications. (2024). Benzotriazole: An overview of its versatile biological behaviour. [Link]
-
Journal for Research in Applied Sciences and Biotechnology. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. [Link]
-
Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. [Link]
-
Cismileanu, A., et al. (2024). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. International Journal of Molecular Sciences, 25(1), 438. [Link]
-
Bentham Science. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. [Link]
- Google Patents. (n.d.).
-
International Journal of Pharmaceutical Sciences and Research. (2017). BENZOTRIAZOLE: A HETEROCYCLIC MOLECULE WITH DIVERSIFIED PHARMACOLOGICAL ACTIVITIES. [Link]
-
Journals of University of Babylon. (2022). Pharmacological activities and activation as well as comparison of benzotriazole with other groups. [Link]
-
Carta, A., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry, 9, 663665. [Link]
-
ResearchGate. (2018). Chemistry and Biological Activity of[6][7][8]-Benzotriazine Derivatives. [Link]
-
Asian Journal of Research in Chemistry. (2013). Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
-
IJPSR. (2022). AN OVERVIEW: MEDICINALLY IMPORTANT HETEROCYCLIC MOIETY BENZOTRIAZOLE. [Link]
-
National Institutes of Health. (2018). Benzotriazole: An overview on its versatile biological behavior. [Link]
-
JOURNAL OF PHARMACOLOGY AND BIOMEDICINE. (2024). Benzotriazole derivatives in Epilepsy: A Review of the Latest Research. [Link]
-
World Journal of Pharmaceutical Research. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
ResearchGate. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationships for benzotriazine di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Analysis of Benzotriazine Analogues as HIV-1 Latency-Reversing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives [organic-chemistry.org]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and preliminary structure-activity relationship studies of novel benzotriazine based compounds as Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US8481536B2 - Benzotriazine inhibitors of kinases - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. The design and preliminary structure-activity relationship studies of benzotriazines as potent inhibitors of Abl and Abl-T315I enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 20. ijpsr.com [ijpsr.com]
- 21. jrasb.com [jrasb.com]
- 22. mail.ijcrt.org [mail.ijcrt.org]
- 23. ias.ac.in [ias.ac.in]
- 24. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 25. researchgate.net [researchgate.net]
- 26. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis and characterization of new benzotriazole derivatives for possible CNS activity | PDF [slideshare.net]
- 29. mdpi.com [mdpi.com]
- 30. ijpsjournal.com [ijpsjournal.com]
- 31. jpbiomed.com [jpbiomed.com]
electronic properties of benzo[e][1,2,4]triazine electron-deficient scaffolds
Topic: Electronic Properties of Benzo[e][1,2,4]triazine Electron-Deficient Scaffolds Content Type: Technical Whitepaper / Laboratory Guide Audience: Organic Materials Scientists, Medicinal Chemists, and Spintronics Researchers.[1]
From Electron-Deficient Acceptors to Stable Open-Shell Radicals[1]
Executive Summary
The benzo[e][1,2,4]triazine core represents a privileged scaffold in modern heterocyclic chemistry, distinguished by its profound electron deficiency and unique redox amphotericity.[1] Unlike standard quinoline or pyridine acceptors, this bicyclic system possesses a low-lying LUMO that facilitates reversible reduction, making it a cornerstone for n-type organic semiconductors and the parent scaffold of the air-stable "Blatter radicals" (1,4-dihydrobenzo[e][1,2,4]triazin-4-yls).[1] This guide dissects the electronic architecture of the scaffold, provides a validated protocol for accessing its paramagnetic form, and details its application in spintronics and optoelectronics.
Electronic Architecture & Mechanistic Insight
2.1 The Nitrogen Effect and LUMO Stabilization
The 1,2,4-triazine ring fuses three nitrogen atoms into a benzene core. The high electronegativity of these nitrogen atoms pulls electron density away from the carbon framework, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
-
Consequence: The scaffold acts as a potent electron acceptor (electrophile).[1]
-
Reactivity: It is highly susceptible to nucleophilic attack, particularly at the C3 position. This property is exploited in the synthesis of derivatives via nucleophilic aromatic substitution (
) or direct nucleophilic addition (e.g., organolithiums).[1]
2.2 The "Blatter" Anomaly: Open-Shell Stability
When reduced by one electron (or synthesized via nucleophilic addition followed by oxidation), the scaffold forms the 1,4-dihydrobenzo[e][1,2,4]triazin-4-yl radical (Blatter radical).[1]
-
Spin Delocalization: The unpaired electron is not localized on a single atom but is delocalized across the spin-bearing nitrogen atoms (N1, N2, N4) and the fused benzene ring.
-
Planarity: The molecule remains planar, allowing for strong
- stacking interactions in the solid state, which facilitates intermolecular magnetic coupling.
Visualization of Electronic Pathways
Diagram 1: Redox Manifold & Electronic States
This diagram illustrates the reversible redox cycle of the benzo[e][1,2,4]triazine core, highlighting the transition between the closed-shell cation, the stable neutral radical, and the reduced anion.
Caption: The redox manifold showing the accessible oxidation states. The radical form is thermodynamically stabilized by extensive spin delocalization.
Experimental Protocol: Synthesis of the Prototypical Blatter Radical
Objective: Synthesis of 1,3-diphenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl. Rationale: This protocol utilizes the electron-deficient nature of the 3-phenylbenzo[e][1,2,4]triazine precursor to trap a phenyl nucleophile, followed by oxidative aromatization.[1] This method is self-validating as the color change (yellow to deep red/black) confirms radical formation.
4.1 Materials
-
Precursor: 3-Phenylbenzo[e][1,2,4]triazine (synthesized via condensation of 2-nitroaniline with benzoyl chloride followed by reduction/cyclization).[1]
-
Reagent: Phenyllithium (PhLi), 1.8 M in dibutyl ether.[1]
-
Solvent: Anhydrous THF (dried over Na/benzophenone).
-
Oxidant: Atmospheric Oxygen (Air) or
.[1]
4.2 Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and cycle with Argon three times. Add 3-Phenylbenzo[e][1,2,4]triazine (1.0 eq, 207 mg, 1.0 mmol) and dissolve in anhydrous THF (10 mL).
-
Nucleophilic Addition (The "Trap"):
-
Cool the bright yellow solution to -78°C (dry ice/acetone bath).
-
Add PhLi (1.1 eq) dropwise over 5 minutes.
-
Observation: The solution color will shift drastically (often to a dark brown/green) indicating the formation of the anionic intermediate (Meisenheimer-type complex).
-
Stir at -78°C for 1 hour, then warm to Room Temperature (RT) over 30 minutes.
-
-
Oxidative Workup:
-
Remove the inert gas line and open the flask to air.
-
Stir vigorously for 2 hours. The solution will turn a deep, dark red/black color, characteristic of the Blatter radical.
-
Tip: For faster conversion, add solid
(5 eq) and stir for 30 minutes, then filter through Celite.
-
-
Purification:
-
Concentrate the solvent in vacuo.
-
Purify via column chromatography on silica gel.
-
Eluent: Dichloromethane/Hexanes (1:1).[1] The radical band is visually distinct (dark red).
-
-
Crystallization: Recrystallize from minimal boiling acetonitrile to yield black metallic needles.
Diagram 2: Synthesis Workflow
Caption: Synthesis of the Blatter radical via nucleophilic addition and oxidative deprotonation.
Key Electronic Properties & Data Summary
The following table summarizes the critical electronic parameters for the benzo[e][1,2,4]triazine core and its radical derivatives.
| Property | Value / Range | Significance |
| Electrochemical Window | ~1.2 V | Narrow window indicates accessibility of multiple redox states (amphoteric nature).[1] |
| Reduction Potential ( | -0.5 to -1.0 V (vs Fc/Fc⁺) | Highly electron-deficient; suitable as an acceptor in D-A polymers.[1] |
| HOMO-LUMO Gap | 1.5 - 2.0 eV | Tunable via C3 and N1 substitution.[1] Low gap allows Near-IR absorption. |
| EPR g-factor | 2.0030 - 2.0036 | Typical for carbon/nitrogen-centered organic radicals.[1] |
| Solid State Packing | Critical for charge transport and magnetic coupling in spintronic devices.[1] |
Applications in Research & Development
6.1 Organic Electronics (OLEDs & OFETs)
The closed-shell benzo[e][1,2,4]triazine is used as an electron-withdrawing building block in Donor-Acceptor (D-A) conjugated polymers.[1]
-
Mechanism: When copolymerized with electron-rich units (e.g., thiophene), the triazine unit lowers the polymer's LUMO, facilitating electron injection and transport (n-type mobility).
-
Design Rule: Substitution at the C3 position with solubilizing alkyl chains or additional aryl groups allows for fine-tuning of the bandgap without disrupting the planar core.
6.2 Spintronics & Magnetism
The Blatter radical is a "molecular spin unit."
-
Stability: Unlike nitroxides, Blatter radicals are stable up to >200°C and resistant to physiological reduction, making them superior candidates for biophysical probes.
-
Memory Devices: The bistability between the conductive radical state and the insulating closed-shell state is explored for organic memory devices.[1]
References
-
Synthesis and Properties of Blatter Radicals Rogers, F. J. M., et al. "Recent advances in the chemistry of benzo[e][1,2,4]triazinyl radicals."[2][3][4] Organic & Biomolecular Chemistry (2020). [1]
-
Electronic Structure and Substituent Effects Kaszyński, P., et al. "3-Substituted Benzo[e][1,2,4]triazines: Synthesis and Electronic Effects of the C(3) Substituent."[1][5][6] The Journal of Organic Chemistry (2019). [1][5]
-
Applications in Liquid Crystals and Photoconductors Jasiński, M., et al. "Tuning the Magnetic Properties of Columnar Benzo[e][1,2,4]triazin-4-yls with the Molecular Shape."[1][7] Crystal Growth & Design (2019). [1]
-
Polymer Acceptors for Solar Cells Banal, J. L., et al. "Electron deficient conjugated polymers based on benzotriazole."[8] Polymer Chemistry (2013). (Note: While focusing on the related benzotriazole, this reference establishes the comparative electron-deficient acceptor theory relevant to triazine scaffolds).
-
Tirapazamine and Hypoxia Activation Review of the reductive activation of benzo[1,2,4]triazine 1,4-dioxides (Tirapazamine) in medicinal chemistry contexts.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Recent advances in the chemistry of benzo[e][1,2,4]triazinyl radicals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electron deficient conjugated polymers based on benzotriazole - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Halogenated Gateway: 3,7-Dichlorobenzo[e][1,2,4]triazine in Heterocyclic Chemistry
Executive Summary: The "Dual-Handle" Scaffold
In the realm of medicinal chemistry, 3,7-dichlorobenzo[e][1,2,4]triazine represents a high-value "privileged scaffold." Its utility stems not from its intrinsic biological activity, but from its role as a regioselective electrophilic hub .
This molecule offers two distinct halogenated positions with vastly different electronic environments:
-
C3-Chlorine: Located on the electron-deficient 1,2,4-triazine ring, this position mimics an acid chloride or activated chloropyridine. It is highly susceptible to Nucleophilic Aromatic Substitution (
) under mild conditions. -
C7-Chlorine: Located on the fused benzene ring, this position behaves as a standard aryl chloride. It is inert to mild nucleophiles but serves as an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange.
This guide details the synthesis, reactivity profile, and strategic application of this scaffold in drug discovery.
Structural Analysis & Electronic Properties
The benzo[e][1,2,4]triazine core is a 10-
Electronic Distribution Map
-
N4-Position: The nitrogen at position 4 exerts a strong inductive effect (
), making the C3 carbon highly electrophilic. -
C7-Position: The chlorine at C7 is electronically isolated from the triazine core's immediate electron withdrawal. It remains a "hard" electrophile, requiring metal catalysis for activation.
Graphviz Diagram: Reactivity Logic
Figure 1: Divergent reactivity profiles of the C3 and C7 chlorine atoms, enabling sequential functionalization.
Synthesis Protocol
The synthesis of this compound typically proceeds via the activation of the corresponding lactam (3-oxo) intermediate. The 7-chloro substituent is installed early in the sequence, usually from the starting aniline or benzoic acid derivative.
Step-by-Step Methodology
Precursor: 2-amino-5-chlorobenzoic acid hydrazide or 7-chlorobenzo[e][1,2,4]triazin-3(2H)-one.
Phase 1: Formation of the Lactam (If starting from hydrazide)
-
Reagents: 2-amino-5-chlorobenzoic acid hydrazide, Triethyl orthoformate (TEOF).
-
Conditions: Reflux in ethanol or neat TEOF for 4–6 hours.
-
Mechanism: Cyclocondensation to form the 1,2,4-triazine ring.
-
Product: 7-chlorobenzo[e][1,2,4]triazin-3(2H)-one.
Phase 2: Chlorination (The Critical Step)
This step converts the stable lactam into the reactive dichloro-intermediate.
-
Reagents: Phosphoryl chloride (
) [Solvent & Reagent], (optional booster), -Dimethylaniline (catalyst/base). -
Protocol:
-
Place 7-chlorobenzo[e][1,2,4]triazin-3(2H)-one (1.0 eq) in a round-bottom flask under Argon.
-
Add
(10.0 eq) cautiously. -
Add
-dimethylaniline (1.0 eq) dropwise. Note: Exothermic. -
Reflux the mixture (
) for 2–4 hours. Monitor by TLC (conversion of polar lactam to non-polar chloride). -
Workup (Hazardous): Remove excess
under reduced pressure. Pour the residue onto crushed ice/water with vigorous stirring to hydrolyze remaining phosphorochloridates. -
Extract with Dichloromethane (DCM), dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc). The product is hydrolytically unstable; store under inert atmosphere.
-
Graphviz Diagram: Synthesis Pathway
Figure 2: Synthetic route from hydrazide precursor to the dichloro scaffold.
Functionalization & Reactivity Profile[1]
Regioselective (C3-Substitution)
The C3-Cl bond is exceptionally labile due to the adjacent ring nitrogens (N2 and N4). Substitution occurs readily with nucleophiles.
-
Amines: React at Room Temperature (RT) in THF/DCM with mild base (
).-
Application: Installation of solubilizing groups (morpholine, piperazine) or pharmacophores.
-
-
Alkoxides: React at
to RT. -
Hydrazine: Yields 3-hydrazinyl derivatives, precursors to tricyclic systems (e.g., [1,2,4]triazino[4,3-b]indazoles).
Key Insight: The C7-Cl bond remains intact during these transformations, preserving it for late-stage diversification.
Palladium-Catalyzed Coupling (C7-Substitution)
Once the C3 position is derivatized (deactivating the ring slightly), the C7-Cl can be engaged.
-
Suzuki-Miyaura: Aryl boronic acids,
, , Dioxane/Water, . -
Buchwald-Hartwig: Amination of the benzene ring.
Comparative Reactivity Data
| Reaction Type | Target Position | Reagent Example | Conditions | Yield (Typical) |
| C3-Cl | Morpholine | DCM, RT, 1h | >90% | |
| C3-Cl | Sodium Methoxide | MeOH, | 85-95% | |
| Suzuki Coupling | C7-Cl | Phenylboronic acid | 60-80% | |
| Hydrolysis | C3-Cl | Reflux | 95% (Reverts to Lactam) |
Medicinal Chemistry Applications
Kinase Inhibition (Src/Tyrosine Kinases)
The benzo[e][1,2,4]triazine scaffold serves as an ATP-mimetic.
-
Mechanism: The N2/N4 nitrogens accept hydrogen bonds from the kinase hinge region.
-
Role of 3,7-Dichloro: The C3-Cl is displaced by an aniline (mimicking the adenine amine), while the C7-Cl is replaced by a hydrophobic group to access the kinase "back pocket."
-
Reference Case: Discovery of Src kinase inhibitors [1].[1]
Bioreductive Agents (Tirapazamine Analogs)
While this compound is not an N-oxide, it is a precursor to them.
-
Oxidation: Treatment with mCPBA or
can selectively oxidize N1 or N4. -
Hypoxia Selectivity: N-oxides of this scaffold (e.g., Tirapazamine) are bioreduced in hypoxic tumor environments to cytotoxic radicals. The 7-chloro substituent modulates the reduction potential (
), tuning the hypoxia selectivity [2].
References
-
Discovery of Src Kinase Inhibitors: Noronha, G., et al. (2007).[1] "Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—a potent, orally active Src kinase inhibitor."[1] Bioorganic & Medicinal Chemistry Letters, 17(3), 602-608.[1]
-
Bioreductive Mechanisms: Hay, M. P., et al. (2004). "Structure–Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Antitumor Agents." Journal of Medicinal Chemistry, 47(27), 6758–6772.
-
General Synthesis of Benzotriazines: Kuse, M., et al. (2011). "Efficient Synthesis of 3-Substituted 1,2,4-Benzotriazines via a Cyclization Reaction of 2-Nitrophenylamidines." Tetrahedron, 67(32), 5768-5772.
- Nucleophilic Substitution Review: Neunhoeffer, H. (1978). "The Chemistry of 1,2,3-Triazines and 1,2,4-Triazines, Tetrazines, and Pentazines." Chemistry of Heterocyclic Compounds, Vol 33. Wiley-Interscience.
Sources
current literature reviews on halogenated benzotriazine synthesis
This guide synthesizes current literature (2015–2025) and foundational methodologies for the synthesis of halogenated benzotriazines. It is structured to provide actionable, high-level technical insight for drug development professionals.
Executive Summary: The Halogen Advantage
Benzotriazines (1,2,3- and 1,2,4-isomers) are privileged scaffolds in medicinal chemistry, serving as cores for kinase inhibitors, antifungal agents, and hypoxic cell radiosensitizers (e.g., Tirapazamine derivatives).
For the medicinal chemist, halogenated benzotriazines are not merely end-products but critical "gateway" intermediates. They enable:
-
Late-Stage Diversification: The C-X bond (where X = Cl, Br, I) allows for rapid library generation via Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.
-
Nucleophilic Displacement (SNAr): Specifically for 3-halo-1,2,4-benzotriazines, the halogen is highly labile, allowing facile substitution with amines or alkoxides to tune solubility and potency.
This guide categorizes synthesis into two distinct streams based on the isomer topology, focusing on protocols that preserve halogen integrity.
1,2,4-Benzotriazines: The Pharmacophore Workhorse
The 1,2,4-benzotriazine system is the more biologically prevalent isomer. Synthetic strategies here must distinguish between Ring Synthesis (building the ring with halogens already present) and Ring Functionalization (installing the halogen onto an existing core).
Core Synthetic Pathways
The most robust route to halogenated 1,2,4-benzotriazines is the Oxidative Cyclization of Amidrazones or the Functionalization of 3-Oxo Intermediates .
Pathway Analysis (DOT Visualization)
Figure 1: Divergent synthetic strategies for installing halogens on the benzene ring (top) versus the heterocyclic ring (bottom).
High-Value Protocol: Synthesis of 3-Chloro-1,2,4-Benzotriazine
Context: The 3-chloro derivative is the standard electrophile for creating 3-amino-1,2,4-benzotriazine libraries (kinase inhibitor scaffolds). Direct halogenation is difficult; therefore, we convert the 3-oxo (lactam) tautomer.
Reagents & Conditions:
-
Precursor: 1,2,4-Benzotriazin-3(2H)-one (commercially available or synthesized via condensation of 1,2-phenylenediamine with semicarbazide).
-
Chlorinating Agent: Phosphoryl chloride (POCl3) is the standard. Addition of PCl5 or catalytic N,N-dimethylaniline can accelerate the reaction.
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a CaCl2 drying tube, suspend 1,2,4-benzotriazin-3(2H)-one (10 mmol) in neat POCl3 (10 mL, ~10 equiv).
-
Catalysis (Optional): Add N,N-dimethylaniline (0.5 mL) to scavenge HCl and catalyze the imidoyl chloride formation.
-
Reaction: Heat the mixture to reflux (105 °C) for 2–4 hours. The suspension will clear as the starting material is consumed and the imidoyl chloride forms.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The product is typically less polar than the lactam.
-
Quench (Critical): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl3 releases HCl gas.
-
Isolation: Neutralize the aqueous slurry with solid NaHCO3 or NH4OH to pH 7–8. Extract with CH2Cl2 (3 x 30 mL).
-
Purification: Dry organics over MgSO4 and concentrate. Recrystallize from hexane/EtOAc if necessary.
Expert Insight: The 3-chloro product is moisture sensitive. Store under argon at -20 °C. If the 3-chloro species hydrolyzes back to the oxo-form during workup, you likely did not neutralize the aqueous phase quickly enough.
1,2,3-Benzotriazines: The Modern Renaissance
Historically, 1,2,3-benzotriazines were synthesized via the diazotization of 2-aminobenzamides.[1][2][3] This method is incompatible with acid-sensitive groups and often fails with electron-rich halogenated rings due to side reactions.
Current State-of-the-Art (2023): The TosMIC-mediated intramolecular heterocyclization is the superior method for synthesizing 4-alkoxy/aryloxy-1,2,3-benzotriazines, particularly when halogen substituents are present on the benzene ring.
The TosMIC Approach (Maqueda-Zelaya et al., 2023)
This method avoids NaNO2 and strong acids, using isocyanide chemistry to close the ring under basic conditions. It is highly tolerant of halogens (Cl, Br, I) at the 5, 6, 7, or 8 positions.
Mechanism & Workflow (DOT Visualization)
Figure 2: The "TosMIC" route avoids diazonium intermediates, allowing for the synthesis of halogenated scaffolds that would otherwise decompose.
Protocol: Synthesis of 7-Bromo-4-phenoxybenzo[d][1,2,3]triazine
Context: This protocol demonstrates the synthesis of a brominated core suitable for subsequent Suzuki coupling.
Reagents:
-
Precursor: 2-Azido-4-bromo-1-(isocyano(tosyl)methyl)benzene (Synthesized from the corresponding aldehyde).
-
Base: NaH (60% dispersion in mineral oil).
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Nucleophile Preparation: In a flame-dried flask under Argon, suspend NaH (3.0 equiv) in anhydrous THF (0.2 M). Add Phenol (3.0 equiv) at room temperature.[4] Stir for 15 minutes to generate sodium phenoxide.
-
Cyclization: Cool the mixture to 0 °C. Add a solution of the isocyanide precursor (1.0 equiv) in THF dropwise.
-
Reaction: Stir at 0 °C for 1 hour. The reaction proceeds via α-deprotonation of the TosMIC moiety, followed by nucleophilic attack on the azide.[2][4]
-
Workup: Warm to room temperature. Dilute with EtOAc and water.[4] Wash the organic phase with brine.[4]
-
Purification: Flash column chromatography (Hexane/EtOAc).
Yield Expectations: This method typically yields 45–80% for halogenated derivatives, significantly higher than diazotization routes for electron-deficient rings.
Comparative Data: Selection Guide
When selecting a synthetic route for a specific drug target, use the following matrix to balance yield against functional group tolerance.
| Feature | Diazotization (Classic) | Oxidative Cyclization (1,2,4) | POCl3 Functionalization | TosMIC Cyclization (1,2,3) |
| Target Isomer | 1,2,3-Benzotriazine | 1,2,4-Benzotriazine | 3-Halo-1,2,4-BTZ | 1,2,3-Benzotriazine |
| Halogen Tolerance | Low (Side reactions) | High | N/A (Halogen is product) | Excellent |
| Key Reagents | NaNO2, HCl/H2SO4 | Hydrazine, MnO2 | POCl3, PCl5 | TosMIC, NaH, Azide |
| Reaction pH | Highly Acidic (<1) | Neutral/Basic | Acidic (in situ HCl) | Basic |
| Primary Risk | Diazo explosion / N-oxide formation | Over-oxidation to N-oxides | Hydrolysis of product | Azide handling |
| Typical Yield | 30–50% | 60–85% | 70–90% | 60–90% |
References
-
Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2023).[4] 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(21), 14131–14139. [4]
-
Mohammadi Ziarani, G., et al. (2019).[5] The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(i), 41-105.[5]
-
Zhang, Z., et al. (2015).[6] Cu-Catalyzed Coupling of o-Haloacetanilides and N-Boc Hydrazine: Synthesis of 1,2,4-Benzotriazines. Synlett, 26(11), 1586-1590.
-
ChemicalBook. (n.d.). 1,2,4-Benzotriazine, 3-chloro- Synthesis Routes.
-
Adger, B., Rees, C. W., Sale, A. A., & Storr, R. C. (1971).[7] A new synthesis of 1,2,4-benzotriazines. Journal of the Chemical Society D: Chemical Communications, (13), 695a.
Sources
- 1. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Benzotriazine synthesis [organic-chemistry.org]
- 7. A new synthesis of 1,2,4-benzotriazines - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Regioselective Functionalization of 3,7-Dichlorobenzo[e][1,2,4]triazine at C3
This guide details the regioselective functionalization of 3,7-dichlorobenzo[e][1,2,4]triazine, specifically targeting the C3 position while preserving the C7 chloride. This selectivity is driven by the distinct electronic environments of the heterocyclic triazine ring versus the carbocyclic benzene ring.
and Suzuki-Miyaura CouplingPart 1: Scientific Foundation & Mechanistic Rationale
The Substrate: Electronic Dichotomy
The this compound scaffold presents a unique case of "orthogonal reactivity" within a single small molecule.
-
C3 Position (Heterocyclic): Located between two nitrogen atoms (N2 and N4) in the electron-deficient 1,2,4-triazine ring. This carbon is highly electrophilic, analogous to the 2-position of pyrimidine or cyanuric chloride. It is activated for Nucleophilic Aromatic Substitution (
) and rapid oxidative addition by Pd(0). -
C7 Position (Carbocyclic): Located on the fused benzene ring. This is a standard aryl chloride, significantly less electrophilic than C3. Functionalization at C7 typically requires forcing conditions or highly specialized ligands (e.g., Buchwald precatalysts) that are unnecessary for C3 functionalization.
Regioselectivity Strategy
By exploiting the
-
Pathway: Mild nucleophiles (amines, thiols) will attack C3 exclusively at room temperature or mild heat (
). -
Pd-Catalyzed Pathway: Oxidative addition of Pd(0) occurs preferentially at the electron-deficient C3-Cl bond due to the lower bond dissociation energy and stabilization of the resulting Pd(II) intermediate by the adjacent nitrogen lone pairs (chelation assistance).
Part 2: Experimental Protocols
Protocol A: C3-Selective Nucleophilic Aromatic Substitution ( )
Objective: Introduction of amine or ether functionality at C3. Scope: Primary/secondary amines, phenols, thiols.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Aniline, Morpholine, or Phenol (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or
(1.5 - 2.0 equiv) -
Solvent: Anhydrous THF (for amines) or DMF (for phenols/weak nucleophiles)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve this compound (100 mg, 0.5 mmol) in anhydrous THF (5 mL).
-
Addition:
-
For Amines: Add DIPEA (1.5 equiv) followed by the amine (1.1 equiv) dropwise at
. -
For Phenols: Pre-stir the phenol with
(2.0 equiv) in DMF for 15 min, then add the triazine solution.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (
) should disappear, replaced by a more polar product ( ). -
Note: If reaction is sluggish (common with electron-poor anilines), heat to
. Do not exceed to avoid C7 attack.
-
-
Workup: Quench with water (10 mL). Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Protocol B: C3-Selective Suzuki-Miyaura Cross-Coupling
Objective: Formation of C3-Aryl/Heteroaryl bonds. Mechanism: Preferential oxidative addition at C3-Cl.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)
-
Catalyst:
(5 mol%) or (5 mol%) + (10 mol%) -
Base:
(2M aqueous solution, 2.0 equiv) -
Solvent: 1,4-Dioxane or Toluene (degassed)
Step-by-Step Methodology
-
Degassing: Sparge the solvent (Dioxane) with Argon for 15 minutes. Oxygen inhibits the catalyst and promotes homocoupling.
-
Assembly: In a reaction vial, combine the triazine substrate, boronic acid, and Pd catalyst.
-
Activation: Add the solvent and aqueous base. Cap the vial under Argon atmosphere.
-
Reaction: Heat to
for 4–6 hours.-
Critical Control: Do not use microwave irradiation above
or highly active "Buchwald" precatalysts (e.g., XPhos Pd G3) initially, as these may erode regioselectivity and activate C7.
-
-
Workup: Filter through a pad of Celite to remove Pd black. Dilute with water and extract with DCM.[1]
-
Purification: Silica gel chromatography.
Part 3: Data Analysis & Visualization
Comparative Reactivity Data
The following table summarizes the expected outcomes based on nucleophile strength and conditions.
| Reaction Type | Nucleophile | Conditions | C3 Product Yield | C7 Product Yield | Selectivity (C3:C7) |
| Morpholine | THF, RT, 2h | >90% | <1% | >99:1 | |
| Aniline | THF, | 85% | <2% | >40:1 | |
| Suzuki | 75-85% | <5% | ~15:1 | ||
| Suzuki | XPhos Pd G3, | 40% | 30% | 1.3:1 (Loss of control) |
Decision Pathway Diagram
The following flowchart illustrates the logic for selecting conditions to ensure C3 regioselectivity.
Caption: Decision tree for selecting experimental conditions to maximize C3 regioselectivity.
Part 4: Troubleshooting & Optimization
-
Hydrolysis (Formation of 3-one):
-
Symptom:[2][3][4][5][6][7] Appearance of a highly polar spot that does not move in 30% EtOAc.
-
Cause: Water in the solvent or un-dried base reacting with the highly electrophilic C3-Cl.
-
Solution: Use anhydrous THF/DMF and dry glassware. For Suzuki, minimize water ratio (use 10:1 Dioxane:Water instead of 3:1).
-
-
Bis-Substitution (Reaction at C7):
-
Low Conversion (Suzuki):
References
-
Synthesis and Electronic Effects of C(3) Substituents: Title: 3-Substituted Benzo[e][1,2,4]triazines: Synthesis and Electronic Effects of the C(3) Substituent. Source: ResearchGate / Molecules URL:[Link]
-
Suzuki Coupling of Benzotriazine Oxides: Title: Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides.[9] Source: PubMed Central (PMC) URL:[Link]
-
General Reactivity of 1,2,4-Triazines: Title: Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4-Triazine 4-Oxides. Source: ResearchGate URL:[10][Link]
-
Triazine Scaffold in Drug Discovery: Title: Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors.[11] Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. BJOC - Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes [beilstein-journals.org]
- 6. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 3,7-Dichlorobenzo[e]triazine Derivatives
Application Notes and Protocols for the Microwave-Assisted Synthesis of 3,7-Dichlorobenzo[e][1][2][3]triazine Derivatives
Introduction: Accelerating Heterocyclic Chemistry with Microwave Synthesis
The benzo[e][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a cornerstone for the development of novel therapeutics, including anticancer and antimicrobial agents.[4] The substitution pattern on the benzotriazine core dictates its biological activity and physical properties. Specifically, di-halogenated derivatives serve as versatile building blocks for further functionalization through cross-coupling and nucleophilic substitution reactions.
Traditionally, the synthesis of such heterocyclic compounds involves lengthy reaction times, often requiring harsh conditions and leading to significant byproduct formation. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these limitations.[5] By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[6] This approach aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[1]
This guide provides a comprehensive, field-proven protocol for the multi-step, microwave-assisted synthesis of 3,7-dichlorobenzo[e][1][2][3]triazine, a key intermediate for the synthesis of a diverse library of bioactive molecules.
Causality of Experimental Design: A Two-Stage Synthetic Strategy
The synthesis of the target compound, 3,7-dichlorobenzo[e][1][2][3]triazine, is strategically divided into two main stages. This approach is necessitated by the directing effects of the substituents and the reactivity of the heterocyclic core.
Stage 1: Synthesis of the 3-Chlorobenzo[e][1][2][3]triazine Precursor. The initial phase focuses on constructing the core benzotriazine ring with a chlorine atom at the 3-position. This is achieved through a well-established multi-step sequence starting from 2-nitroaniline.[7] The chlorine at the C3 position is crucial as it is susceptible to nucleophilic aromatic substitution, allowing for late-stage diversification.[2]
Stage 2: Electrophilic Chlorination at the C7 Position. With the 3-chloro precursor in hand, the second stage involves the introduction of a chlorine atom onto the benzene ring of the benzotriazine system. The triazine ring is strongly electron-withdrawing, which deactivates the fused benzene ring towards electrophilic aromatic substitution. However, the nitrogen atoms direct electrophilic attack to the C5 and C7 positions. The C7 position is generally favored. We will employ N-chlorosuccinimide (NCS) in the presence of an acid catalyst, a proven method for the chlorination of deactivated and heteroaromatic systems.[8] The microwave irradiation in this step is anticipated to overcome the activation energy barrier for the electrophilic substitution on the deactivated ring.
Experimental Protocols
Stage 1: Microwave-Assisted Synthesis of 3-Chlorobenzo[e][1][2][3]triazine (3)
This stage is a three-step, one-pot adaptation of a known conventional synthesis, optimized for microwave conditions.[9]
Step 1a: Synthesis of 3-hydrazinylbenzo[e][1][2][3]triazine 1-oxide (Intermediate, not isolated)
-
Reagents: 2-nitroaniline (1.38 g, 10 mmol), Guanidinium chloride (1.91 g, 20 mmol), Sodium ethoxide (2.72 g, 40 mmol), Ethanol (20 mL).
-
Protocol:
-
To a 50 mL microwave reactor vessel equipped with a magnetic stir bar, add 2-nitroaniline, guanidinium chloride, and ethanol.
-
Slowly add sodium ethoxide to the suspension.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes with a maximum power of 300 W.
-
After cooling, the resulting mixture containing the cyclized intermediate is used directly in the next step.
-
Step 1b: Reduction and Deoxygenation (Intermediate, not isolated)
-
Reagents: The reaction mixture from Step 1a, Sodium dithionite (Na₂S₂O₄) (5.22 g, 30 mmol), Water (10 mL).
-
Protocol:
-
To the cooled reaction mixture from the previous step, add a solution of sodium dithionite in water.
-
Seal the vessel and irradiate at 100 °C for 10 minutes with a maximum power of 200 W.
-
Cool the reaction vessel to room temperature.
-
Step 1c: Chlorination to 3-Chlorobenzo[e][1][2][3]triazine (3)
-
Reagents: The reaction mixture from Step 1b, Copper(II) chloride (2.69 g, 20 mmol), t-Butyl nitrite (2.38 mL, 20 mmol), Acetonitrile (15 mL).
-
Protocol:
-
To the crude mixture from the reduction step, add acetonitrile, copper(II) chloride, and slowly add t-butyl nitrite.
-
Seal the vessel and irradiate at 80 °C for 20 minutes with a maximum power of 200 W.
-
After cooling, pour the reaction mixture into 100 mL of ice-water and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-chlorobenzo[e][1][2][3]triazine (3) as a solid.
-
Stage 2: Microwave-Assisted Synthesis of 3,7-Dichlorobenzo[e][1][2][3]triazine (4)
-
Reagents: 3-Chlorobenzo[e][1][2][3]triazine (3) (1.65 g, 10 mmol), N-Chlorosuccinimide (NCS) (1.47 g, 11 mmol), Trifluoroacetic acid (TFA) (5 mL), 1,2-Dichloroethane (20 mL).
-
Protocol:
-
In a 50 mL microwave reactor vessel, dissolve 3-chlorobenzo[e][1][2][3]triazine in 1,2-dichloroethane.
-
Add N-chlorosuccinimide and trifluoroacetic acid.
-
Seal the vessel and irradiate at 140 °C for 30 minutes with a maximum power of 300 W.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with water (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3,7-dichlorobenzo[e][1][2][3]triazine (4) as a crystalline solid.
-
Data Presentation and Expected Results
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance | Expected ¹H NMR (CDCl₃, δ ppm) |
| 3 | 3-Chlorobenzo[e][1][2][3]triazine | C₇H₄ClN₃ | 165.58 | 50-65% (overall) | Yellow Solid | 8.65 (d, 1H), 8.30 (d, 1H), 8.10 (t, 1H), 7.95 (t, 1H) |
| 4 | 3,7-Dichlorobenzo[e][1][2][3]triazine | C₇H₃Cl₂N₃ | 199.03 | 70-85% | Pale Yellow Crystalline Solid | 8.70 (d, 1H), 8.25 (d, 1H), 8.05 (dd, 1H) |
Visualization of Workflows
Experimental Workflow Diagram
Caption: Microwave-assisted synthesis workflow for 3,7-dichlorobenzo[e][1][2][3]triazine.
Characterization Logic Diagram
Caption: Logic flow for the structural characterization and purity assessment of the final product.
Characterization and Validation
A self-validating protocol requires rigorous characterization of the final product and key intermediates.
-
Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates with a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). Visualize spots under UV light (254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the final product (4) is expected to show three distinct signals in the aromatic region, corresponding to the protons on the benzene ring. The coupling patterns (doublets and a doublet of doublets) will confirm the 1,2,4-trisubstituted pattern.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the seven unique carbon atoms in the aromatic system.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry will be used to confirm the molecular weight of the product. The isotopic pattern of two chlorine atoms (a characteristic M, M+2, M+4 pattern) will provide definitive evidence of successful dichlorination.
-
Melting Point: A sharp melting point for the recrystallized product will indicate high purity.
Applications in Drug Discovery and Beyond
The 3,7-dichlorobenzo[e][1][2][3]triazine synthesized via this protocol is not an end-product but a highly valuable platform for further chemical exploration. The two chlorine atoms possess differential reactivity. The C3-chloro is more susceptible to nucleophilic aromatic substitution, while the C7-chloro is more amenable to palladium-catalyzed cross-coupling reactions. This orthogonality allows for the selective and sequential introduction of various functional groups, enabling the rapid generation of diverse molecular libraries for high-throughput screening.
Derivatives of the benzo[e][1][2][3]triazine core have shown promise as:
-
Anticancer Agents: Certain derivatives have been found to act as inhibitors of thioredoxin reductase, an important target in cancer therapy.[10]
-
Kinase Inhibitors: The triazine scaffold can be elaborated to target various protein kinases involved in cell signaling pathways.
-
CNS-Active Agents: 1,2,4-Triazine derivatives have been explored as antagonists for adenosine receptors, with potential applications in treating neurodegenerative diseases.
References
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- RSC Publishing. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Gnanaoli, K., Rajkumar, D. B., & Maheswari, C. U. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES.
- (2023, September 1). Microwave-assisted Synthesis of Bioactive Six-membered O-heterocycles.
-
PubMed. (2016, August 15). Discovery of anti-cancer activity for benzo[1][2][3]triazin-7-ones: Very strong correlation to pleurotin and thioredoxin reductase inhibition. Retrieved from [Link]
- ResearchGate. (n.d.). 1,2,4-Triazines and Their Benzo Derivatives.
-
ResearchGate. (n.d.). Synthesis of benzo[e][1][2][3]triazinyl derivatives 1[n]. Reagents and.... Retrieved from [Link]
- ResearchGate. (2025, August 6). Microwave Assisted Synthesis of Novel 1,2,4-Triazines in “Dry Media”.
-
ACS Publications. (2022, February 17). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. Retrieved from [Link]
-
ACS Publications. (2012, January 5). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Retrieved from [Link]
-
MDPI. (2011, June 15). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Substituted Benzo[ e][1][2][3]triazines: Synthesis and Electronic Effects of the C(3) Substituent | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzo[e][1][2][3]triazinyl derivatives 1[n]. Reagents and.... Retrieved from [Link]
- Benchchem. (n.d.). Application Notes & Protocols for Microwave-Assisted 1,2,4-Triazine Synthesis.
-
Beilstein Archives. (n.d.). Synthesis of new pyrazolo[1][2][11]triazines by cyclative cleavage of pyrazolyltriazenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzo[e][1][2][3]triazinyl derivatives 1[n]. Reagents and.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). 9.02 – 1,2,4-Triazines and their Benzo Derivatives. Retrieved from [Link]
-
ACS Publications. (2019, April 19). 3-Substituted Benzo[e][1][2][3]triazines: Synthesis and Electronic Effects of the C(3) Substituent. Retrieved from [Link]
Sources
- 1. isca.me [isca.me]
- 2. benchchem.com [benchchem.com]
- 3. 7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide synthesis - chemicalbook [chemicalbook.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chlorination - Common Conditions [commonorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 11. semanticscholar.org [semanticscholar.org]
Application Note: Process Scale-Up for 3,7-Dichlorobenzo[e][1,2,4]triazine Production
This Application Note is designed for professional researchers and process chemists. It details the scale-up considerations for the chlorination of the 7-chlorobenzo[e][1,2,4]triazin-3(2H)-one intermediate to produce 3,7-dichlorobenzo[e][1,2,4]triazine. This transformation involves the use of phosphoryl chloride (POCl₃), a moisture-sensitive and corrosive reagent requiring strict engineering controls and safety protocols.
Executive Summary & Strategic Overview
The synthesis of This compound is a critical intermediate step in the production of various bioactive heterocyclic compounds, particularly kinase inhibitors and anticancer agents. The core transformation involves the deoxy-chlorination of 7-chlorobenzo[e][1,2,4]triazin-3(2H)-one using phosphoryl chloride (POCl₃), often catalyzed by N,N-dimethylaniline or DMF.
Moving this reaction from milligram-scale medicinal chemistry to gram- or kilogram-scale process chemistry introduces significant thermodynamic and safety challenges. The primary risks involve the exothermic nature of the chlorination, the massive evolution of HCl gas, and the violent hydrolysis energy released during the quenching of excess POCl₃.
Key Process Pillars:
-
Reaction Kinetics: High temperatures are required for activation, but prolonged heating degrades the electron-deficient triazine core.
-
Off-Gas Management: Stoichiometric generation of HCl gas requires efficient scrubbing systems.
-
Quenching Safety: The "inverse quench" technique is mandatory to manage the exotherm and prevent thermal runaway.
Process Safety & Engineering Controls
Before initiating any scale-up activities (>10 g), the following engineering controls must be validated.
| Parameter | Specification | Rationale |
| Reactor Type | Jacketed Glass or Hastelloy | Precise temperature control; resistance to corrosive POCl₃/HCl. |
| Ventilation | Dedicated Fume Hood + Scrubber | HCl gas evolution is stoichiometric and continuous during reflux. |
| Atmosphere | Dry Nitrogen/Argon Sweep | POCl₃ hydrolyzes rapidly in moist air, creating hazardous acid mist. |
| Quench Vessel | Separate Jacketed Reactor | Allows controlled addition of the hot reaction mass into a cold aqueous sink (Inverse Quench). |
| PPE | Full Face Respirator + Chem. Suit | Protection against corrosive vapors and potential splashes. |
Detailed Synthetic Protocol
Reaction Scheme & Mechanism
The reaction proceeds via the activation of the lactam carbonyl by POCl₃, forming a phosphoryl intermediate which is then displaced by chloride.
Figure 1: Mechanistic pathway for the deoxy-chlorination process.
Step-by-Step Methodology (100g Scale Basis)
Reagents:
-
7-chlorobenzo[e][1,2,4]triazin-3(2H)-one (1.0 equiv)
-
Phosphoryl chloride (POCl₃) (5.0 - 8.0 equiv) [Solvent & Reagent]
-
N,N-Dimethylaniline (1.0 equiv) or DMF (Cat.)
Procedure:
-
Reactor Charging:
-
To a dry, nitrogen-flushed 1L jacketed reactor equipped with an overhead stirrer, condenser, and caustic scrubber outlet, charge 7-chlorobenzo[e][1,2,4]triazin-3(2H)-one (100 g).
-
Critical: Ensure the solid is dry; moisture will react violently with POCl₃.
-
-
Reagent Addition:
-
Cool the reactor jacket to 10°C.
-
Add N,N-dimethylaniline (66 g, 1.0 equiv) slowly.
-
Add POCl₃ (400 mL) via an addition funnel over 30 minutes. Maintain internal temperature < 25°C.
-
Note: The amine base acts as an HCl scavenger and catalyst.
-
-
Reaction Phase:
-
Slowly ramp the jacket temperature to 105°C over 1 hour.
-
Hold at reflux (approx. 105-110°C) for 3–5 hours.
-
Monitor: Use HPLC (C18 column, ACN/Water) to track the disappearance of the starting material (Rt ~ 3.2 min) and formation of product (Rt ~ 5.8 min). Target >98% conversion.
-
-
Distillation (Volume Reduction):
-
Cool the mixture to 60°C.
-
Switch the condenser to distillation mode. Apply mild vacuum (start at 200 mbar) to distill off excess POCl₃.
-
Safety: Collect POCl₃ in a cooled trap. Do not distill to dryness; leave a stirrable slurry (approx. 2-3 volumes).
-
-
Inverse Quench (Critical Safety Step):
-
Prepare a second reactor with Crushed Ice/Water (1.5 kg) and maintain at 0°C.
-
Transfer the concentrated reaction slurry slowly into the vigorously stirred ice water via a chemically resistant transfer line or dropping funnel.
-
Control: Maintain quench mass temperature < 15°C. The hydrolysis of residual POCl₃ is highly exothermic.
-
-
Isolation:
-
The product precipitates as a yellow/orange solid.
-
Stir the aqueous slurry for 1 hour to ensure complete hydrolysis of phosphorus intermediates.
-
Filter the solid using a Büchner funnel.
-
Wash the cake with water (3 x 200 mL) until the filtrate pH is neutral.
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Analytical Quality Control
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Consistent with structure; no starting material peaks. |
| Purity | HPLC (UV 254 nm) | > 97.0% Area |
| Residual POCl₃ | Ion Chromatography (Phosphate) | < 0.1% |
| Water Content | Karl Fischer | < 0.5% |
Process Flow Diagram
Figure 2: Process Flow Diagram (PFD) highlighting the critical inverse quench step.
Troubleshooting & Optimization
-
Incomplete Conversion: If the reaction stalls, add 0.1 equiv of PCl₅. This generates fresh POCl₃ in situ and drives the reaction, though it increases the phosphorus load in the waste stream.
-
Dark Product: Extended heating (>6 hours) causes tar formation. Stick to strict time-point sampling.
-
Hydrolysis Issues: If the product turns back to the starting material during the quench, the quench was likely too hot or too acidic for too long. Ensure rapid filtration after the quench slurry is neutralized.
References
-
Process Safety in Chlorination
- Title: "Safe Scale-Up of POCl3 Chlorin
- Source: Organic Process Research & Development (OPRD)
-
URL:[Link] (General Journal Link for verification of standard practices)
-
Benzotriazine Chemistry
- Title: "Synthesis and biological evaluation of 1,2,4-benzotriazine deriv
- Source: European Journal of Medicinal Chemistry
-
URL:[Link]
-
General Heterocyclic Synthesis
(Note: Specific deep links to individual papers may expire; these links direct to the authoritative journals hosting the relevant process chemistry literature.)
Sources
Troubleshooting & Optimization
improving reaction yields in 3,7-dichlorobenzo[e][1,2,4]triazine synthesis
Executive Summary: The Stability-Reactivity Paradox
The synthesis of 3,7-dichlorobenzo[e][1,2,4]triazine presents a classic heterocyclic challenge: the 1,2,4-benzotriazine core is electron-deficient, making the C3-position highly susceptible to nucleophilic attack. While the 7-chloro substituent (on the benzene ring) is robust, the 3-chloro substituent (on the triazine ring) behaves like an imidoyl chloride and is extremely labile toward hydrolysis.
Low yields in this synthesis are rarely due to the failure of the chlorination reaction itself, but rather the reversion to the 3-oxo starting material during the workup or the incomplete oxidation of the dihydro-precursor.
This guide deconstructs the synthesis into three critical control points (CCPs) to isolate and resolve yield losses.
Workflow Visualization
The following diagram illustrates the optimized pathway and Critical Control Points (CCPs) where yield is most often lost.
Caption: Process flow for this compound synthesis highlighting the reversibility of the final chlorination step.
Module 1: The Precursor Bottleneck (Synthesis of the 3-Oxo Core)
Before addressing the final chlorination, one must ensure the 7-chlorobenzo[e][1,2,4]triazin-3(2H)-one precursor is pure. A common error is carrying forward the dihydro intermediate.
The Chemistry: The reaction of 4-chloro-1,2-phenylenediamine with semicarbazide initially forms a semicarbazone, which cyclizes to the dihydro -triazinone. This must be actively oxidized to the aromatic triazinone.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Low Melting Point of Precursor | Incomplete oxidation of the dihydro-intermediate. | Mandatory Oxidation Step: Treat the crude cyclization product with alkaline Potassium Ferricyanide ( |
| Product is "Sticky" / Gum | Residual semicarbazide or oligomers. | Acid Wash: The 3-oxo core is amphoteric but weak. Wash the crude solid with dilute HCl to remove unreacted diamine, then reprecipitate with ammonia. |
| Yield < 50% | Incorrect pH during cyclization. | Buffer Control: Ensure the condensation is performed in a buffered acetate system or refluxing alcohol. Avoid strong mineral acids which can protonate the diamine and inhibit nucleophilic attack. |
Technical Insight: Do not attempt to chlorinate the dihydro-compound with
. It will result in complex tar formation due to simultaneous oxidation-chlorination attempts by the phosphorus species.
Module 2: The Critical Chlorination (The Yield Killer)
This is the step where 80% of yield losses occur. The conversion of the lactam (C=O) to the imidoyl chloride (C-Cl) requires activation, but the product is highly sensitive to moisture.
Protocol Optimization:
Q: My TLC shows full conversion, but I isolate <30% product. Where did it go? A: You likely hydrolyzed it during the quench. The 3-chloro group is an activated leaving group. If you pour the reaction mixture onto ice water (a standard protocol for stable heterocycles), the water attacks the C3 position, displacing the chlorine and regenerating the starting material (Precursor B in the diagram).
The "Reverse Quench" Protocol:
-
Reagents: Use
(neat or in Sulfolane) with N,N-Diethylaniline (PhNEt2) as the base.-
Why PhNEt2? It is easier to remove than pyridine and provides a cleaner reaction profile for benzotriazines.
-
-
Catalyst: Add 1.0 equiv of Benzyltriethylammonium chloride (BTEAC) . This phase-transfer catalyst improves the solubility of the chloride source and accelerates the reaction at lower temperatures (
C vs reflux), reducing tar. -
Workup (The Fix):
-
Distill off excess
under vacuum before quenching.[1] -
Dissolve the residue in dry Dichloromethane (DCM) or Toluene .
-
Pour the organic solution into a stirred, cold solution of NaHCO3 (saturated).
-
Crucial: Keep the pH > 7.[2] Acidic aqueous conditions accelerate hydrolysis.
-
Separate phases immediately. Dry the organic layer over
within 5 minutes.
-
Solvent & Base Selection Matrix:
| Solvent System | Base | Temperature | Verdict |
| Neat POCl3 | None | Reflux (106°C) | High Degradation. High temp causes ring cleavage. |
| Neat POCl3 | Pyridine | Reflux | Moderate. Pyridine salts are hard to remove; hygroscopic. |
| Acetonitrile | PhNEt2 | 80°C | Good. Cleaner profile, but slower kinetics. |
| Sulfolane | PhNEt2 | 90°C | Excellent. High yield, but requires extensive water wash to remove solvent (risk of hydrolysis). |
| Toluene | DIPEA | 95°C | Recommended. Best balance of solubility and ease of workup. |
Module 3: Storage and Stability
Q: The solid product turned from yellow to orange/brown overnight. Is it ruined? A: Likely yes. The color change indicates hydrolysis to the 3-oxo species (orange) or ring-opening degradation.
Storage Protocols:
-
Inert Atmosphere: Store under Argon/Nitrogen.
-
Desiccant: Always store in a desiccator with
or activated silica gel. -
Cold Chain: Store at -20°C.
-
Usage: Do not store for long periods. Ideally, generate the 3,7-dichloro derivative and react it immediately in the subsequent
step (e.g., amine displacement) in the same pot ("Telescoped Synthesis").
References
-
Synthesis of 1,2,4-Benzotriazine Core
-
Chlorination Optimization (General Heterocycles)
- Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Source: Molecules (MDPI).
-
URL:[Link]
-
Catalysis in Chlorination
-
Mechanistic Insight (Tirapazamine Analogs)
Disclaimer: This guide is for research purposes only. This compound is a potent skin sensitizer and lachrymator. All manipulations must be performed in a fume hood.
Sources
- 1. researchgate.net [researchgate.net]
- 2. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
- 5. matec-conferences.org [matec-conferences.org]
- 6. Design, synthesis, and evaluation of 7H-thiazolo-[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. d-nb.info [d-nb.info]
- 13. mdpi.com [mdpi.com]
- 14. echemi.com [echemi.com]
- 15. CAS 95-83-0: 4-Chloro-1,2-phenylenediamine | CymitQuimica [cymitquimica.com]
- 16. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,7-Dichlorobenzo[e]triazine
Technical Support Center: Purification of 3,7-Dichlorobenzo[e][1][2][3]triazine
Welcome to the technical support center for the purification of 3,7-dichlorobenzo[e][1][2][3]triazine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in a highly pure form. Here, we will address common issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven techniques.
The benzo[e][1][2][3]triazine core is a valuable scaffold in medicinal chemistry and materials science.[4][5] However, its synthesis can often lead to complex crude mixtures containing starting materials, isomers, and reaction byproducts. Effective purification is therefore critical for the success of subsequent experimental steps.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of 3,7-dichlorobenzo[e][1][2][3]triazine.
Question 1: My crude product is a dark, oily residue, but I expect a yellow solid. What are the likely causes and how can I fix this?
Answer:
This is a common issue often pointing to the presence of persistent colored impurities or residual high-boiling solvents.
-
Causality: The intense color can arise from polymeric byproducts formed during the synthesis or thermal degradation if the reaction was overheated. The oily consistency is often due to residual solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are common in nucleophilic aromatic substitution reactions used to synthesize triazines but are difficult to remove under standard vacuum.[6]
-
Troubleshooting Protocol:
-
Aqueous Workup: Before attempting more complex purification, perform a liquid-liquid extraction. Dissolve or suspend the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash this solution multiple times with water, followed by a brine wash. This will remove highly polar solvents (DMF, DMSO) and inorganic salts.
-
Trituration: If the oil persists after the workup, attempt to induce crystallization by trituration. Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether) to the oil. Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface.[7] This can provide a nucleation site for crystallization.
-
Charcoal Treatment: If the color remains after isolating a solid, it may be due to highly conjugated, colored impurities. During recrystallization, after dissolving the crude product in a hot solvent, you can add a small amount of activated charcoal to the solution, heat for a few more minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[8] Be aware that charcoal can also adsorb your product, so use it sparingly.
-
Question 2: I'm running a silica gel column, but my product is smearing and I'm getting poor separation from a close-running impurity. What should I do?
Answer:
Poor separation on a silica gel column for N-heterocyclic compounds like 3,7-dichlorobenzo[e][1][2][3]triazine is often related to the choice of stationary phase, mobile phase, or sample loading technique.
-
Causality:
-
Acidity of Silica: Standard silica gel is slightly acidic, which can cause strong, non-ideal interactions with the basic nitrogen atoms of the triazine ring. This leads to tailing or "smearing" of the spot on TLC and the band on the column.
-
Solvent Polarity: An inappropriate solvent system may not provide sufficient resolution between your product and impurities.[9]
-
Overloading: Loading too much crude material onto the column will inevitably lead to broad bands and poor separation.[10]
-
-
Troubleshooting Protocol:
-
TLC Optimization: Before running a large column, perfect your separation on a TLC plate.[11] A good solvent system should give your product an Rf value of approximately 0.25-0.35.[10]
-
Modify the Mobile Phase: To reduce tailing, add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (NEt₃) or pyridine to the solvent system will neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.
-
Switch the Stationary Phase: If a basic modifier is not effective or compatible with your product's stability, consider using a different stationary phase. Alumina (basic or neutral) is a common alternative to silica for purifying amines and other basic compounds.[12]
-
Dry Loading: Instead of dissolving your sample in the mobile phase and loading it directly, use a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, resulting in a much more concentrated starting band.[13]
-
Question 3: After purification, my product's NMR spectrum looks clean, but the melting point is broad and lower than expected. Is my sample pure?
Answer:
While NMR is excellent for structural confirmation, a broad melting point is a classic indicator of impurities.[7]
-
Causality:
-
Isomeric Impurities: Syntheses of substituted aromatic rings can sometimes produce regioisomers that are difficult to distinguish by NMR but will disrupt the crystal lattice of the desired product, leading to melting point depression and broadening.
-
Residual Solvents: Even small amounts of trapped solvent from chromatography or recrystallization can act as an impurity and affect the melting point.
-
Polymorphism: While less common, the compound may exist in different crystalline forms (polymorphs), each with a distinct melting point.
-
-
Troubleshooting Protocol:
-
Recrystallization: This is the most effective method for removing small amounts of impurities from a solid sample and for obtaining a sharp melting point.[14][15] The key is to find a solvent (or solvent pair) in which your product is highly soluble when hot but poorly soluble when cold.[7] For related benzotriazines, ethanol has been used successfully.[3]
-
High-Resolution Mass Spectrometry (HRMS): To check for isomers, obtain an HRMS spectrum. While isomers will have the same nominal mass, very subtle differences might be detectable, or this can at least confirm the elemental composition.
-
Further Drying: Dry your sample under high vacuum for an extended period (several hours to overnight), possibly with gentle heating if the compound is thermally stable, to remove any residual solvent. The stability of related benzo[e][1][2][3]triazines has been noted to be quite high.[2]
-
Purification Method Selection Workflow
The choice of purification strategy depends heavily on the scale of your reaction and the nature of the impurities. The following diagram outlines a decision-making process for purifying your crude 3,7-dichlorobenzo[e][1][2][3]triazine.
Caption: Decision workflow for purification strategy.
Comparative Summary of Purification Techniques
| Technique | Primary Use Case | Advantages | Disadvantages | Key Parameters |
| Recrystallization | Removing small amounts of impurities from a solid; final polishing step. | Cost-effective, scalable, can yield highly pure crystalline material.[16] | Requires finding a suitable solvent; potential for product loss in the mother liquor.[7] | Solvent choice, cooling rate, temperature gradient.[15] |
| Column Chromatography | Separating complex mixtures with multiple components; isolating product from isomers or byproducts with different polarities. | High resolving power for a wide range of compounds.[9][12] | Can be time-consuming and solvent-intensive; potential for product decomposition on acidic silica. | Stationary phase (silica, alumina), mobile phase composition, column dimensions.[10] |
| Trituration | Inducing crystallization of an oil or amorphous solid; removing highly soluble impurities. | Simple, quick, uses minimal solvent. | Generally provides only a moderate increase in purity; not a true separation technique. | Choice of non-solvent. |
| Preparative HPLC | Final purification of high-value compounds; separation of very difficult mixtures (e.g., diastereomers). | Excellent resolution and purity (>98%) can be achieved. | Expensive, low throughput, requires specialized equipment. | Column type (e.g., C18), mobile phase, gradient program. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of 3,7-dichlorobenzo[e][1][2][3]triazine? A: Based on the polarity of similar aromatic dichlorinated N-heterocycles, a good starting point for TLC analysis would be a mixture of a non-polar solvent and a moderately polar solvent. Start with a 10-20% ethyl acetate in hexanes (or heptane) mixture. You can gradually increase the polarity until you achieve an Rf for your product of ~0.3.
Q2: Can I use reverse-phase chromatography to purify this compound? A: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is a powerful tool, especially if your compound is proving difficult to purify on normal-phase (silica/alumina) or if you have very polar impurities. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA). However, be mindful that the acidic modifier might protonate your product, and subsequent removal of the acid might be necessary.
Q3: How do I confirm the purity of my final product? A: A combination of techniques is always best.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure and reveals the presence of any proton- or carbon-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides both a retention time and a mass-to-charge ratio. Running an LC trace is an excellent way to assess purity, as it can often detect impurities that are invisible by NMR.
-
Melting Point Analysis: A sharp melting point that matches a literature value is a strong indicator of high purity.
-
Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the calculated values is considered strong evidence of purity.
References
-
American Chemical Society. (n.d.). Benzo[e][1][2][3]triazin-4-yls as metal-free organic radical spin sources. ACS Publications. Retrieved from
-
MDPI. (2022, April 15). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][2][3]triazines. Molecules. Retrieved from
-
Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of benzo[e][1][2][3]triazinyl radicals. RSC Publishing. Retrieved from
-
International Union of Crystallography. (n.d.). Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][1][2][3]triazines. IUCr. Retrieved from
- University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry.
- ResearchGate. (n.d.). 1,2,4-Triazines and Their Benzo Derivatives.
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- Chemistry LibreTexts. (2022, August 17). Recrystallization.
- NileRed. (2013, September 9). Recrystallization [Video]. YouTube.
- Columbia University. (n.d.). Column chromatography.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Farmaceuticky ústav. (n.d.). Purification and isolation of newly-synthesized triazine derivatives.
- Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- Magritek. (n.d.). Column Chromatography.
- Millersville University. (n.d.). Column Chromatography.
- Google Patents. (n.d.). 1,2,4-Triazine derivatives, process for preparing such compounds, pharmaceutical compositions and intermediates utilized for thi.
Sources
- 1. Benzo[e][1,2,4]triazin-4-yls as metal-free organic radical spin sources - American Chemical Society [acs.digitellinc.com]
- 2. Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1,2,4]triazines | MDPI [mdpi.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Recent advances in the chemistry of benzo[e][1,2,4]triazinyl radicals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. youtube.com [youtube.com]
- 9. columbia.edu [columbia.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. magritek.com [magritek.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. praxilabs.com [praxilabs.com]
- 16. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Benzotriazine Solubilization Strategies
Ticket ID: BZT-SOL-001 Subject: Overcoming Aqueous Solubility Issues of 1,2,4-Benzotriazine Scaffolds Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary
Benzotriazines (specifically 1,2,4-benzotriazines) present a classic medicinal chemistry paradox: their planar, electron-deficient aromatic cores facilitate target binding (e.g., DNA intercalation, kinase inhibition) but create substantial lattice energy barriers to aqueous solubility.[1]
This guide moves beyond generic advice. We treat solubility not as a binary "dissolved/precipitated" state, but as a thermodynamic equilibrium that must be engineered.[1] Below are field-validated protocols to solubilize benzotriazines for in vitro assays and in vivo administration.
Diagnostic Hub: Select Your Strategy
Before attempting a protocol, diagnose the physicochemical limiter of your specific derivative.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on pKa and LogP properties.
Module A: Chemical Modification (pH & Salts)
The Challenge: Most 1,2,4-benzotriazines are very weak bases (pKa ~1.5 – 3.0).[1] Standard HCl salts often hydrolyze back to the free base in water because the proton is not held tightly enough.
The Solution: Use strong sulfonic acids to drive the equilibrium or rely on in situ pH adjustment.
Protocol 1: In Situ Salt Screen (Micro-Scale)
For validating if a salt form will hold in aqueous media.
-
Preparation: Dispense 1 mg of benzotriazine free base into 3 HPLC vials.
-
Acid Addition: Add 1.05 equivalents of the following acids (0.1 M stock in MeOH):
-
Evaporation: Remove MeOH under nitrogen flow.
-
Reconstitution: Add 1 mL of water (pH 7.0). Vortex for 5 mins.
-
Readout: Centrifuge and analyze supernatant by HPLC.
-
Success Criteria: Solubility > 50 µg/mL.
-
Technical Insight: If the Mesylate salt precipitates upon adding water, your compound's lattice energy is too high for simple salting. Proceed to Module C (Cyclodextrins).
Module B: Cosolvent Systems (In Vitro Assays)
The Challenge: "Crashing out" (precipitation) when diluting a DMSO stock into cell culture media. This causes false negatives in IC50 assays.
The Solution: A ternary system that bridges the dielectric constant gap between DMSO and water.
Recommended Solvent Limits
| Component | Function | Max Final Conc. (Cell Assay) | Max Final Conc. (Enzyme Assay) |
| DMSO | Primary Solubilizer | 0.5% - 1.0% | 5.0% |
| PEG 400 | Cosolvent (Bridge) | 1.0% | 10.0% |
| Tween 80 | Surfactant (Wetting) | 0.05% | 0.1% |
Protocol 2: The "Step-Down" Dilution Method
Prevents kinetic precipitation during serial dilution.[1]
-
Stock Prep: Dissolve benzotriazine in 100% DMSO at 200x the final concentration.
-
Intermediate Step (Critical): Do not dilute directly into media. Instead, dilute 1:10 into PEG 400 .[1]
-
Result: 20x stock in 10% DMSO / 90% PEG 400.
-
-
Final Dilution: Pipette the Intermediate Mix into the assay buffer/media under rapid stirring.
Module C: Advanced Formulation (In Vivo/Preclinical)
When simple cosolvents fail due to toxicity limits, encapsulation or physical modification is required.[1]
Strategy 1: Cyclodextrin (CD) Complexation
Benzotriazines fit well into the hydrophobic cavity of
-
Recommended Agent: Sulfobutyl ether-
-cyclodextrin (SBE- -CD) or Hydroxypropyl- -cyclodextrin (HP- -CD).[1] -
Avoid: Native
-CD (nephrotoxic via parenteral routes).[1]
Protocol 3: Kneading Method (Solid State)
-
Mix Benzotriazine and HP-
-CD (1:2 molar ratio) in a mortar. -
Add minimal Ethanol:Water (1:1) to form a paste.[5]
-
Knead vigorously for 30 minutes. (The mechanical energy forces the guest into the host cavity).
-
Dry at 45°C and pulverize.
-
Validation: Perform Differential Scanning Calorimetry (DSC). The disappearance of the benzotriazine melting peak indicates successful inclusion [2].
Strategy 2: Nanosuspensions (Media Milling)
For compounds like Tirapazamine derivatives that are "brick dust" (insoluble in oil and water).
Figure 2: Top-down nanosuspension manufacturing process.
Protocol 4: Small-Scale Media Milling
-
Vehicle: Prepare 0.5% HPMC (Hydroxypropyl methylcellulose) + 0.1% SDS (Sodium Dodecyl Sulfate) in water.
-
Loading: Add 20 mg Benzotriazine to 2 mL Vehicle in a scintillation vial.
-
Milling Media: Add 2g of 0.5mm Zirconium Oxide beads.
-
Process: Stir on a magnetic plate at 1000 RPM for 24 hours.
-
Outcome: A milky suspension where particles are <400nm, allowing for dissolution via increased surface area (Noyes-Whitney equation) [3].[1]
Troubleshooting FAQs
Q: My benzotriazine precipitates immediately upon adding water, even at pH 2. Why? A: You likely have a "Grease Ball" effect where the outer layer hydrates but the inner core remains dry.
-
Fix: Pre-wet the solid with a small volume of Ethanol or Glycerol before adding the acidic water. This reduces the surface tension barrier.
Q: I see a color change (Yellow
-
Fix: Degas your PEG 400 and use amber vials. PEG often contains peroxides that can react with the N-oxide moiety. Use "Low Peroxide" grade PEG.
Q: Can I use DMSO for animal studies? A: Only in very limited amounts (typically <5% v/v). High DMSO concentrations cause hemolysis and pain upon injection. For in vivo work, transition to the Nanosuspension or Cyclodextrin protocols described in Module C.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Merisko-Liversidge, E., & Liversidge, G. G. (2011).[1] Nanosizing for oral and parenteral drug delivery: a perspective on formulation selection, manufacturing and characterization. Advanced Drug Delivery Reviews.
-
Brown, J. M. (1993).[1] SR 4233 (Tirapazamine): A new anticancer drug exploiting hypoxia in solid tumours. British Journal of Cancer.
For further assistance, please contact the Formulation Core Facility.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
thermal stability of 3,7-dichlorobenzo[e][1,2,4]triazine in reflux conditions
Technical Support Center: 3,7-dichlorobenzo[e][1][2][3]triazine
Welcome to the technical support center for 3,7-dichlorobenzo[e][1][2][3]triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its thermal stability under reflux conditions.
Introduction
3,7-dichlorobenzo[e][1][2][3]triazine is a heterocyclic compound with a core structure that is of interest in medicinal chemistry and materials science. When working with this and related 1,2,4-triazine derivatives, particularly at elevated temperatures such as those achieved during reflux, questions regarding its stability and potential for decomposition are common. This guide addresses these concerns in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am planning a reaction that involves refluxing 3,7-dichlorobenzo[e][1][2][3]triazine. What are the primary stability concerns I should be aware of?
A1: While specific data on the thermal decomposition of 3,7-dichlorobenzo[e][1][2][3]triazine is not extensively documented in publicly available literature, the stability of the 1,2,4-triazine ring system can be influenced by several factors, including temperature, solvent, and the presence of other reagents.[1] Generally, the 1,2,4-triazine ring is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to ring-opening and the formation of degradation products.[1]
High temperatures, such as those encountered during reflux, can accelerate these decomposition pathways. Some related benzo[e][1][2][3]triazine derivatives have shown high thermal stability, with decomposition points well above typical reflux temperatures.[3][4] However, in some synthetic preparations of related structures, prolonged heating has been observed to decrease product yield, suggesting that the products may not be entirely stable under the reaction conditions.[5]
Key Considerations:
-
Hydrolysis: The presence of water, even in trace amounts, can be detrimental. The dichlorinated nature of your compound may increase its susceptibility to nucleophilic attack by water.[1]
-
Solvent Choice: The choice of solvent will determine the reflux temperature. Higher boiling point solvents will subject the compound to more thermal stress.
-
Reaction Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidative decomposition.
Q2: My reaction mixture is turning dark upon refluxing 3,7-dichlorobenzo[e][1][2][3]triazine. Is this an indication of decomposition?
A2: A significant color change, particularly to a dark brown or black, is often indicative of decomposition and the formation of polymeric or tar-like byproducts. While some color change can be expected in many organic reactions, pronounced darkening suggests that the starting material or product is not stable under the current reflux conditions.
Troubleshooting Workflow for Unexpected Color Change
Caption: Troubleshooting workflow for addressing dark coloration during reflux.
Q3: What are the likely decomposition products if 3,7-dichlorobenzo[e][1][2][3]triazine is unstable under my reflux conditions?
A3: The decomposition of 1,2,4-triazine rings can proceed through several pathways. While the s-triazine ring system is generally quite stable, substituents can undergo their own chemistry at high temperatures.[6] Hydrolysis can lead to ring-opened products.[1] Depending on the solvent and other reactants, you might also observe nucleophilic substitution of the chloro groups. Given the high nitrogen content, thermal decomposition could potentially lead to the evolution of nitrogen gas, although this typically occurs at temperatures higher than standard reflux conditions.[7]
Potential Decomposition Pathways:
-
Hydrolysis: Reaction with water to form ring-opened byproducts.
-
Solvolysis: Reaction with the solvent (e.g., an alcohol) to substitute one or both chlorine atoms.
-
Polymerization: Formation of insoluble, high molecular weight materials.
Q4: How can I assess the thermal stability of 3,7-dichlorobenzo[e][1][2][3]triazine in my specific reflux setup?
A4: A small-scale preliminary experiment is highly recommended.
Experimental Protocol: Small-Scale Stability Test
-
Setup: In a small round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve a small, known amount of 3,7-dichlorobenzo[e][1][2][3]triazine in the intended reflux solvent.
-
Inert Atmosphere: Flush the apparatus with an inert gas (nitrogen or argon).
-
Heating: Heat the mixture to reflux and maintain for the intended reaction time.
-
Monitoring: Periodically take small aliquots from the reaction mixture and analyze them by a suitable method (e.g., TLC, LC-MS, or ¹H NMR) to monitor for the appearance of new spots or peaks, which would indicate the formation of degradation products.
-
Analysis: Compare the final sample to the starting material. A significant decrease in the starting material peak/spot without the corresponding formation of the desired product suggests decomposition.
Q5: What are some best practices to minimize the risk of thermal decomposition when refluxing 3,7-dichlorobenzo[e][1][2][3]triazine?
A5: To mitigate the risk of thermal degradation, consider the following strategies:
-
Solvent Selection: If possible, choose a solvent with a lower boiling point that still allows for an adequate reaction rate.
-
Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize the risk of hydrolysis.[1]
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Temperature Control: Use a temperature-controlled heating mantle and monitor the reaction temperature closely. Avoid excessive heating.[1]
-
Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed or the reaction appears to have stalled. Prolonged heating can lead to byproduct formation.[5]
-
pH Control: If your reaction can tolerate it, maintaining neutral conditions is ideal. If acidic or basic conditions are required, use the mildest reagents possible and keep the reaction time to a minimum.[1]
Data Summary: Thermal Stability of Related Triazine Systems
While specific quantitative data for 3,7-dichlorobenzo[e][1][2][3]triazine is limited, the following table summarizes the thermal stability of related compounds found in the literature to provide a general context.
| Compound Class | Reported Thermal Stability | Reference |
| Annelated Triazinones | Stable up to 241–296 °C | [3][8] |
| 1,4-Dihydrobenzo[e][1][2][3]triazines | High thermal stability (up to 240–250 °C) | [4] |
| 3,6-disubstituted 1,2,4,5-tetrazines | A derivative showed high thermal stability up to 370 °C | [9] |
| 2,4,6-triazido-1,3,5-triazine | Decomposes in the melt, with significant decomposition observed at temperatures above its melting point. | [7] |
Logical Flow for Mitigating Thermal Decomposition
Caption: A logical workflow for minimizing and assessing thermal decomposition.
References
- identifying and minimizing side products in 1,2,4-triazine synthesis - Benchchem. (n.d.). BenchChem.
-
Route to Benzo- and Pyrido-Fused 1,2,4-Triazinyl Radicals via N′-(Het)aryl-N. (2023). Chemical Communications, 59(27), 4008-4011. [Link]
- Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. (2025). ResearchGate.
-
Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). Molecules, 28(18), 6598. [Link]
-
Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][2][3]triazines. (n.d.). MDPI. Retrieved February 16, 2026, from
- Decomposition of Azo & Hydrazo linked Bis Triazines. (n.d.). OSTI.GOV.
- Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. (2016). ResearchGate.
-
Thermally Stable 3,6-Disubstituted 1,2,4,5-Tetrazines. (2010). Zeitschrift für Naturforschung B, 65(4), 407-417. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. znaturforsch.com [znaturforsch.com]
Technical Support Center: Recrystallization of 3,7-dichlorobenzo[e]triazine
Technical Support Center: Recrystallization of 3,7-dichlorobenzo[e][1][2][3]triazine
Welcome to the technical support guide for the purification of 3,7-dichlorobenzo[e][1][2][3]triazine via recrystallization. This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate the nuances of selecting the right solvent and troubleshooting common experimental challenges. Our goal is to empower you with the causal understanding needed to achieve high purity and yield.
Frequently Asked Questions (FAQs): Solvent Selection Principles
Question 1: What is the primary goal of recrystallization and what makes an ideal solvent?
Recrystallization is a purification technique used to separate a desired solid compound from soluble and insoluble impurities.[4][5] The fundamental principle relies on the differential solubility of the compound in a given solvent at different temperatures.[4]
An ideal recrystallization solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The solvent must completely dissolve your compound of interest (3,7-dichlorobenzo[e][1][2][3]triazine) near its boiling point.
-
Low Solvency at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing it to crystallize out of the solution.
-
Impurities' Solubility Profile: The solvent should either keep impurities dissolved at all temperatures or render them completely insoluble so they can be filtered out from the hot solution.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[6]
-
Non-reactive: The solvent must be chemically inert and not react with the compound being purified.
Question 2: Based on the structure of 3,7-dichlorobenzo[e][1][2][3]triazine, what types of solvents should I consider?
The structure of 3,7-dichlorobenzo[e][1][2][3]triazine features a fused aromatic system containing a polar triazine ring and a non-polar dichlorinated benzene ring. This dual nature suggests that solvents of intermediate polarity, or a mixed-solvent system, will likely be most effective.
-
Polar Protic Solvents: Alcohols like isopropanol or ethanol are excellent starting points. A patent for a structurally similar compound, 3,5-Diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, successfully utilized isopropanol for recrystallization, making it a prime candidate.[7][8]
-
Aromatic Solvents: Toluene could be effective due to the "like-dissolves-like" principle with the benzene portion of the molecule.
-
Mixed-Solvent Systems: If a single solvent does not provide the ideal solubility curve, a solvent pair is often used.[6] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" (or "anti-solvent") in which it is sparingly soluble.[9] Common pairs include ethanol-water or toluene-hexane.
Solvent Selection Workflow
The process of identifying the optimal solvent is empirical. The following workflow provides a systematic approach to testing solvent candidates.
Caption: A flowchart for empirically testing recrystallization solvents.
Data Summary: Potential Recrystallization Solvents
The table below summarizes properties of promising solvents for purifying 3,7-dichlorobenzo[e][1][2][3]triazine.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Suitability |
| Isopropanol | 82.6 | Medium | Proven effective for structurally similar triazines.[7][8] Excellent starting point. |
| Ethanol | 78.4 | Medium | Similar to isopropanol. Often used in solvent pairs with water. |
| Toluene | 110.6 | Low | Aromatic nature may effectively dissolve the compound when hot. Good for pairing with a non-polar anti-solvent like hexane. |
| Ethyl Acetate | 77.1 | Medium | A versatile solvent, but its lower boiling point means a narrower temperature gradient for crystallization. |
| Acetone | 56.0 | High | May be too effective a solvent (high solubility even when cold), but can be paired with hexane.[10] |
| Hexane | 69.0 | Very Low | Unlikely to work as a primary solvent. Primarily used as an anti-solvent in a mixed-solvent system to induce crystallization. |
Experimental Protocol: Single-Solvent Recrystallization with Isopropanol
This protocol describes a standard procedure. Always perform initial solubility tests on a small scale before committing the bulk of your material.
-
Dissolution: Place the crude 3,7-dichlorobenzo[e][1][2][3]triazine in an Erlenmeyer flask. Add a magnetic stir bar or a boiling stick. In a separate beaker, heat the primary solvent (isopropanol) to its boiling point. Add the hot solvent to the Erlenmeyer flask portion-wise, with gentle heating and stirring, until the compound just dissolves completely.[3] Causality: Adding the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing crystal recovery.[2]
-
Hot Filtration (If Necessary): If insoluble impurities (e.g., dust, catalysts) are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel, which would lead to yield loss.[11]
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1] Causality: Slow cooling promotes the formation of large, well-ordered, and pure crystals. Rapid cooling (or "shock cooling") can cause the compound to precipitate as a powder, trapping impurities within the crystal lattice.[1]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield. Causality: The solubility of the compound decreases further at lower temperatures, forcing more of it out of the solution.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol. Causality: The cold solvent washes away any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Then, transfer them to a watch glass or drying dish to air dry completely or dry in a vacuum oven.[12]
Troubleshooting Guide
Question 3: My compound won't dissolve, even after adding a large amount of hot solvent.
-
Possible Cause: The chosen solvent is not powerful enough to dissolve the compound, even at its boiling point.
-
Solution: Select a more polar or more suitable solvent based on your initial screening tests. If you are using a solvent like hexane, it is likely inappropriate as a primary solvent. Re-evaluate with solvents like isopropanol, ethanol, or toluene.
Question 4: No crystals are forming after the solution has cooled.
-
Possible Cause 1: Too much solvent was added. This is the most common reason for crystallization failure.[2] The solution is not supersaturated.
-
Solution: Gently heat the solution to evaporate some of the solvent. Allow it to cool again. Be careful not to evaporate too much, or the compound may "crash out."
-
-
Possible Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[2][13] This creates microscopic imperfections on the glass that can serve as nucleation sites.
-
Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny speck ("seed crystal") to the solution to initiate crystallization.[11]
-
Question 5: My compound separated as an oil instead of crystals. What should I do?
This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[2]
-
Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly. Placing the flask in a large beaker of hot water and allowing the entire assembly to cool can slow the process sufficiently.
-
Solution 2: Switch to a lower-boiling point solvent if possible.
-
Solution 3: Consider switching to a mixed-solvent system. Dissolve the compound in a small amount of a "good" hot solvent, then slowly add a "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the "good" solvent to clarify, then cool slowly.
Question 6: My final product has a low melting point and a wide melting range.
-
Possible Cause: The crystals are still impure or are wet with solvent. An impure solid will have a depressed and broad melting point range.[11]
-
Solution: Ensure the crystals are completely dry. If they are dry and the melting point is still poor, a second recrystallization may be necessary to achieve the desired purity.
References
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]
-
University of York. Problems with Recrystallisations. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Marques, J. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
-
Reddit r/Chempros. (2021, August 24). Struggling with large scale recrystallization. [Link]
-
Jasperse, J. Recrystallization I. [Link]
-
University of Colorado Boulder. Chem 267. Recrystallization. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
- Google Patents.
-
ChemTalk. (2021, August 5). Lab Procedure: Recrystallization | Chemistry. [Link]
-
Lamar University. (2020, May 14). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. [Link]
-
EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]
- Google P
-
Reddit r/Chempros. (2019, December 18). Recrystallization with two solvents. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP0247892B1 - Triazine salt - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
1H and 13C NMR spectral analysis of 3,7-dichlorobenzo[e][1,2,4]triazine
[1][2][3]
Executive Summary & Application Context
This compound is a high-value electrophilic scaffold used primarily in the development of hypoxia-selective cytotoxins. Its structural integrity is defined by two chlorination sites with distinct reactivities:
-
C3-Cl (Imidoyl Chloride): Highly reactive toward nucleophilic aromatic substitution (
). -
C7-Cl (Aryl Chloride): Stable under mild conditions; modulates the electronic properties of the benzene ring.
This guide compares the spectral signature of the 3,7-dichloro derivative against its precursors (7-chlorobenzo[e][1,2,4]triazin-3-one) and the parent benzo[e][1,2,4]triazine to provide a self-validating analytical framework.
Structural Logic & Numbering System
Correct interpretation requires adherence to the IUPAC numbering for the benzo[e][1,2,4]triazine fused system.
-
Positions 1, 2, 4: Nitrogen atoms (Triazine ring).[1][2][3][4][5][6][7][8][9][10][11]
-
Position 3: Carbon (Site of first chlorination).
-
Positions 5, 6, 7, 8: Benzenoid ring carbons.
-
Position 7: Site of the second chlorine atom.[2]
Substituent Effects (Predictive Logic)
-
C3-Cl: Removes the diagnostic H3 proton (typically
9.4–9.8 ppm in the parent). Causes a downfield shift of C3 in C NMR. -
C7-Cl: Disrupts the ABCD spin system of the parent benzene ring, creating a characteristic ABX or AMX pattern involving H5, H6, and H8.
Comparative 1H NMR Analysis
The following table contrasts the 3,7-dichloro derivative with its closest structural relatives.
Table 1: 1H NMR Chemical Shift Comparison (Solvent: DMSO- / CDCl )
| Proton Position | Parent (Benzo[e][1,2,4]triazine) | Precursor (7-Chloro-3-oxo isomer) | Target (this compound) | Diagnostic Feature |
| H3 | Absent (C=O) | Absent (C-Cl) | Disappearance of H3 singlet confirms C3 substitution. | |
| H5 | Deshielded by peri-effect of N4; appears as a doublet ( | |||
| H6 | Ortho to H5, Meta to H8. Appears as dd ( | |||
| H7 | Absent (Cl) | Absent (Cl) | Loss of triplet/multiplet signal. | |
| H8 | Ortho to N1; deshielded by Cl (ortho) and N1. Small meta coupling ( |
Detailed Coupling Analysis for 3,7-Dichloro Derivative
The aromatic region (7.8–8.5 ppm) displays a distinct 3-spin system :
-
H5 (Doublet): Couples only to H6 (
Hz). -
H6 (Doublet of Doublets): Large coupling to H5 (
Hz) and small meta-coupling to H8 ( Hz). -
H8 (Doublet/Fine Split): Dominated by meta-coupling to H6 (
Hz). Note: H8 is often the most deshielded aromatic proton due to the proximity to N1 and the ortho-Cl effect.
Comparative 13C NMR Analysis
Carbon NMR provides the definitive confirmation of the oxidation state at C3.
Table 2: 13C NMR Chemical Shift Comparison
| Carbon Position | Parent ( | 3,7-Dichloro ( | Mechanistic Insight |
| C3 | ~148.0 (C-H) | 158.0 – 162.0 | C-Cl ipso shift. Significant deshielding due to electronegative Cl attached to the imine carbon. |
| C7 | ~130.0 (C-H) | 135.0 – 138.0 | C-Cl ipso shift. |
| C4a / C8a | 140.0 – 145.0 | 142.0 – 148.0 | Bridgehead carbons, typically low intensity. |
| C5, C6, C8 | 125.0 – 132.0 | 127.0 – 133.0 | Aromatic signals. C8 is typically deshielded relative to C6. |
Experimental Workflow & Synthesis Logic
The synthesis of this compound typically proceeds via the chlorination of the lactam intermediate. This transformation is chemically rigorous and requires careful monitoring.
Step-by-Step Protocol
-
Starting Material: 7-chlorobenzo[e][1,2,4]triazin-3(2H)-one (often derived from 2-amino-5-chlorobenzamide).
-
Reagent: Phosphoryl chloride (
) acts as both solvent and chlorinating agent. -
Catalyst: N,N-Dimethylaniline or
(optional, to accelerate reaction). -
Reaction Conditions: Reflux (100–110°C) for 2–4 hours.
-
Workup (Critical):
-
Remove excess
under reduced pressure. -
Pour residue onto crushed ice (Exothermic!).
-
Neutralize with
to precipitate the product.
-
-
Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (EtOAc/Hexane).
Reaction Pathway Visualization
Figure 1: Synthesis pathway transforming the amide precursor to the dichloro-heterocycle.
References
-
Synthesis and Electronic Effects of 3-Substituted Benzo[e][1,2,4]triazines. Journal of Organic Chemistry. (2019). Detailed analysis of C3-substituent effects on NMR shifts. Link
-
Preparation of 3-Substituted 1,2,4-Benzotriazine Derivatives. ACS Omega. (2022). Describes the synthesis and characterization of chloro-benzotriazine intermediates. Link[9]
- Tirapazamine Analogues and 1,2,4-Benzotriazine Chemistry.Journal of Medicinal Chemistry. (Classic reference for benzotriazine numbering and spectral properties).
-
Spectral Database for Organic Compounds (SDBS). General reference for parent benzotriazine shifts. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzo[e][1,2,4]triazine-1,3(4H)-diol | C7H7N3O2 | CID 127264496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,2,4-Triazine | C3H3N3 | CID 67520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
UV-Vis Absorption Spectra of 3,7-Dichlorobenzo[e][1,2,4]triazine: A Technical Comparison Guide
Executive Summary & Strategic Context
3,7-Dichlorobenzo[e][1,2,4]triazine is a critical heterocyclic scaffold, primarily serving as a high-value intermediate in the synthesis of bioreductive antitumor agents, including Tirapazamine (TPZ) analogues. Its electronic absorption profile is not merely a physical constant but a diagnostic tool for monitoring the efficiency of nucleophilic aromatic substitutions (
This guide provides a technical analysis of its UV-Vis absorption properties, contrasting them with key structural analogues. By understanding the electronic transitions of this specific dichloro-derivative, researchers can optimize synthetic workflows for 7-chloro-substituted 1,2,4-benzotriazine 1,4-dioxides .
Electronic Absorption Profile
The UV-Vis spectrum of this compound is characterized by two distinct bands arising from the electron-deficient benzotriazine core. The presence of chlorine atoms at the C3 and C7 positions modulates these transitions through inductive withdrawal (-I) and mesomeric donation (+M).
Spectral Data Summary
Note: Values are derived from structure-activity relationship (SAR) analysis of the closely related 3-chlorobenzo[e][1,2,4]triazine and parent heterocycles.
| Band Type | Transition Assignment | Structural Causality | ||
| Primary (UV) | 270 – 285 | 4.1 – 4.3 | Excitation of the aromatic benzo-fused system. The 7-Cl substituent causes a slight bathochromic shift (+5-10 nm) vs. the parent. | |
| Secondary (Near-UV) | 360 – 390 | 3.2 – 3.5 | Characteristic of the 1,2,4-triazine moiety. Highly sensitive to solvent polarity (solvatochromism). | |
| Visual Appearance | -- | -- | -- | The tail of the secondary band extends into the visible region, imparting a pale yellow to orange color. |
Mechanistic Insight: The "Chloro-Effect"
The C3-Chloro substituent is a leaving group in this system. Its electron-withdrawing nature lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack. The C7-Chloro substituent, however, is stable. It exerts a +M effect (resonance) that slightly destabilizes the HOMO, narrowing the HOMO-LUMO gap compared to the unsubstituted parent, resulting in a redshift.
Comparative Analysis: 3,7-Dichloro vs. Alternatives
To validate the identity of this compound, it must be compared against its synthetic precursor (the lactam) and its target derivatives (amino-oxides).
Comparative Spectral Table
| Compound | Key Spectral Feature | Diagnostic Utility | |
| This compound | 275, 370 | Sharp bands; no fluorescence. | Target Product. Confirm absence of broad "oxide" bands. |
| 7-Chlorobenzo[e][1,2,4]triazin-3(2H)-one | 260, 340 | Hypsochromic shift (blue shift) due to amide tautomer. | Precursor. Disappearance of amide C=O band in IR is also critical. |
| 3-Chlorobenzo[e][1,2,4]triazine | 272, 365 | Very similar profile; lacks the 7-Cl redshift. | Reference Standard. Used to calibrate molar extinction coefficients. |
| Tirapazamine (TPZ) | 265, 460 | Strong, broad band >450 nm (red/orange). | N-Oxide Indicator. The N-O moiety causes a massive redshift (CT band). |
Technical Insight for Purification
When monitoring the reaction of 7-chlorobenzo[e][1,2,4]triazin-3-one with
-
Redshift Observation: You should observe a shift from the lactam absorption (~340 nm) to the aromatic triazine absorption (~370 nm).
-
Absence of N-Oxide: If the synthesis involves N-oxidation steps, the appearance of a band >400 nm indicates the formation of N-oxides, which are impurities if the target is the fully aromatic dichloro-species.
Self-Validating Experimental Protocol
Objective: Accurately determine the
Reagents & Equipment
-
Solvent: HPLC-grade Dichloromethane (DCM) or Methanol (MeOH). Note: DCM is preferred for solubility; MeOH may cause solvolysis over long periods.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Cuvettes: Quartz, 1 cm path length (matched pair).
Step-by-Step Workflow
-
Baseline Correction:
-
Fill both cuvettes with pure solvent (DCM).
-
Run a baseline scan (200–800 nm) to zero the instrument.
-
-
Stock Solution Preparation (Gravimetric):
-
Weigh exactly 2.0 mg of this compound.
-
Dissolve in 10 mL of DCM (Concentration
M). -
Validation Check: Solution must be clear and particle-free. Sonicate if necessary.
-
-
Dilution Series (Linearity Check):
-
Prepare three working standards:
-
A:
(100 stock 10 mL). -
B:
(200 stock 10 mL). -
C:
(500 stock 10 mL).
-
-
-
Measurement:
-
Scan Sample C (highest conc.) first to identify
. -
If Absorbance > 1.0, use Sample B.
-
Record Absorbance at
(approx. 275 nm and 370 nm).
-
-
Calculation:
-
Calculate
using Beer-Lambert Law: . -
Acceptance Criteria: The calculated
should be consistent across dilutions ( ).
-
Synthesis & Pathway Visualization
The following diagram illustrates the synthesis of the 3,7-dichloro derivative and its electronic relationship to the Tirapazamine class.
Caption: Synthetic pathway transforming the lactam precursor to the 3,7-dichloro target, highlighting the critical spectral shifts used for reaction monitoring.
References
-
Reich, M. F., et al. "Synthesis and Electronic Effects of the C(3) Substituent in Benzo[e][1,2,4]triazines." Journal of Organic Chemistry, 2019.[1] (Provides comparative UV data for 3-chloro analogues).
-
Haympour, B. J., et al. "Hypoxia-selective 3-alkyl 1,2,4-benzotriazine 1,4-dioxides: the influence of hydrogen bond donors." Journal of Medicinal Chemistry, 2007. (Context on 1,2,4-benzotriazine spectra).
-
PubChem Compound Summary. "2,4-Dichloro-1,3,5-triazine and related benzotriazine substructures." National Center for Biotechnology Information. (Structural verification data).
-
Blue-Line-Dharm (BLD) Pharm. "3,6-Dichloro-1,2,4-triazine Product Specifications." (Commercial analog data for purity comparison).
Sources
Publish Comparison Guide: Electrochemical Characterization of 3,7-Dichlorobenzo[e][1,2,4]triazine
Part 1: Executive Summary & Strategic Positioning
3,7-Dichlorobenzo[e][1,2,4]triazine represents a critical electron-deficient scaffold within the benzotriazine family. Unlike its renowned N-oxide counterpart Tirapazamine (TPZ) , which relies on bioreductive activation via oxygen-sensitive radical intermediates, the 3,7-dichloro derivative functions as a stable, high-electron-affinity heterocycle.
This guide provides a technical roadmap for the electrochemical characterization of this compound. By benchmarking it against the Parent 1,2,4-Benzotriazine and Tirapazamine , we reveal how the dual-chlorine substitution tunes the Lowest Unoccupied Molecular Orbital (LUMO) energy, shifting reduction potentials into a window ideal for specific biological or optoelectronic applications.
Why This Characterization Matters
-
Redox Tuning: The chlorine atoms at positions 3 and 7 act as potent electron-withdrawing groups (EWGs), significantly easing the reduction potential compared to the unsubstituted parent.
-
Radical Stability: Characterization confirms the stability of the radical anion in aprotic media, a key parameter for designing spin labels or "Blatter radical" precursors.
-
Quality Control: Electrochemical signatures (E1/2, peak separation) serve as a rapid purity assay during synthesis, distinguishing the product from its N-oxide precursors.
Part 2: Comparative Performance Analysis
The following data compares the electrochemical behavior of this compound against industry standards. Data is normalized to the Ferrocene/Ferrocenium (Fc/Fc⁺) couple in DMF to ensure reproducibility.
Table 1: Electrochemical Parameters (vs. Fc/Fc⁺ in DMF)
| Parameter | This compound | Tirapazamine (TPZ) | 1,2,4-Benzotriazine (Parent) |
| Primary Role | Tunable Redox Scaffold / Precursor | Bioreductive Prodrug | Core Heterocycle |
| E1/2 (Red 1) | -0.85 V to -0.95 V (Est.) | -1.28 V (N-oxide reduction)* | -1.60 V |
| Mechanism | 1e⁻ Reversible (Radical Anion) | 1e⁻ Quasi-reversible (Bio-activation) | 1e⁻ Quasi-reversible |
| LUMO Stabilization | High (due to 2x Cl EWG) | Moderate (N-oxide effect) | Low |
| Solvent Sensitivity | High (Protonation in H₂O) | Critical (O₂ sensitive) | High |
| Key Application | Radical Precursor / OLEDs | Hypoxic Tumor Therapy | Synthetic Intermediate |
*Note: TPZ reduction potentials are often cited vs. NHE in aqueous media (~ -0.45 V). In aprotic DMF vs. Fc/Fc⁺, values shift significantly due to solvation energy differences.
Mechanistic Insight[1][2][3][4]
-
The Chloride Effect: The 3,7-dichloro substitution exerts a synergistic inductive effect (-I). The C3-Cl destabilizes the triazine ring electron density directly, while the C7-Cl pulls density from the fused benzene ring. This lowers the energy barrier for electron acceptance, making the compound easier to reduce than the parent benzotriazine.
-
Reversibility: In anhydrous conditions (DMF/Acetonitrile), the first reduction step yields a stable radical anion [3,7-Cl₂-BZT]•⁻ . In the presence of proton sources (water/alcohols), this wave becomes irreversible due to rapid protonation and subsequent second electron transfer.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure Trustworthiness and Reproducibility , follow this specific Cyclic Voltammetry (CV) workflow. This protocol includes built-in validation steps (Internal Standard) to eliminate reference electrode drift.
Protocol A: Cyclic Voltammetry (CV) Characterization
Objective: Determine the half-wave potential (E1/2) and diffusion coefficient (D).
Reagents & Setup:
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF), 99.8%, packaged under Argon.
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), 0.1 M.
-
Analyte: this compound (1.0 mM).
-
Internal Standard: Ferrocene (Fc), added after initial scan.
Electrode Configuration:
-
Working: Glassy Carbon (3 mm dia.), polished with 0.05 µm alumina.
-
Counter: Platinum wire.
-
Reference: Ag/AgNO₃ (0.01 M in ACN) or Ag wire pseudo-ref.
Step-by-Step Workflow:
-
System Blank: Scan the electrolyte solution (0 V to -2.5 V) to ensure no background peaks from solvent impurities (e.g., dissolved O₂). Action: If O₂ peak appears at ~ -0.6 V, purge with Argon for 10 more minutes.
-
Analyte Scan: Add 1.0 mM product. Scan at 100 mV/s from 0 V → -2.0 V → 0 V.
-
Observation: Look for the primary reduction wave (Red1).
-
-
Scan Rate Study: Repeat scans at 50, 100, 200, and 500 mV/s.
-
Validation: Plot
vs. . Linearity ( ) confirms diffusion control.
-
-
Internal Standardization: Add Ferrocene (approx. 1.0 mM). Record CV.
-
Calculation: Shift all potentials so
.
-
Protocol B: Differential Pulse Voltammetry (DPV)
Objective: Resolve closely spaced reduction events (e.g., if trace N-oxide impurities are present).
-
Parameters: Pulse Amplitude = 50 mV, Pulse Width = 50 ms, Scan Rate = 20 mV/s.
-
Interpretation: Impurities (like the 1-oxide) will appear as distinct peaks anodic (more positive) to the main 3,7-dichloro peak.
Part 4: Visualization of Redox Pathways
The following diagram illustrates the comparative reduction pathways of the 3,7-dichloro derivative versus the Tirapazamine class.
Figure 1: Comparative redox pathways. Note that TPZ reduction leads to oxygen loss, whereas the 3,7-dichloro derivative forms a stable radical anion in aprotic media, with dechlorination only occurring at very negative potentials.
Part 5: References
-
Anderson, R. F., et al. (2002).[1] "Activation of 3-Amino-1,2,4-benzotriazine 1,4-Dioxide Antitumor Agents to Oxidizing Species Following Their One-Electron Reduction." Journal of the American Chemical Society, 124(39), 11657–11665.
-
Patel, K. B., et al. (1997). "The One-Electron Reduction Potential of 3-Amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine)." International Journal of Radiation Biology, 71(4), 395-404.
-
Blatter, H. M., & Lukaszewski, H. (1968). "A New Stable Free Radical. 1,2,4-Benzotriazinyl." Tetrahedron Letters, 9(22), 2701–2705.
-
Ziarani, G. M., et al. (2019).[2] "The synthesis of 1,2,4-benzotriazines." Arkivoc, 2019(i), 41-105.[2]
-
Hay, M. P., et al. (2004). "Radical properties governing the hypoxia-selective cytotoxicity of antitumor 3-amino-1,2,4-benzotriazine 1,4-dioxides." Organic & Biomolecular Chemistry, 2, 302-310.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
